molecular formula C12H14O2 B577936 2-Methyl-2-(4-vinylphenyl)propanoic acid CAS No. 1256584-72-1

2-Methyl-2-(4-vinylphenyl)propanoic acid

Cat. No.: B577936
CAS No.: 1256584-72-1
M. Wt: 190.242
InChI Key: XDMQQLNDUWSLSK-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-vinylphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethenylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQQLNDUWSLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(4-vinylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern pharmaceutical development, the synthesis of novel intermediates is a critical step in the discovery of new therapeutic agents. One such compound of interest is 2-Methyl-2-(4-vinylphenyl)propanoic acid, a key intermediate in the synthesis of Alectinib.[1][2] Alectinib is a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[2] This guide provides a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established chemical principles and analogous synthetic routes for similar arylpropionic acids.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a multi-step pathway, beginning with readily available starting materials. A logical and efficient strategy involves a Friedel-Crafts acylation, followed by a Grignard reaction and subsequent oxidation. This approach is advantageous due to its high potential yield and the use of well-understood reaction mechanisms.

Detailed Synthesis Protocol

Overall Synthesis Workflow

The proposed synthesis is a three-step process, commencing with the acylation of styrene. The workflow is designed to be robust and scalable for laboratory purposes.

SynthesisWorkflow Styrene Styrene Acylation Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Styrene->Acylation Intermediate1 4-Vinylacetophenone Acylation->Intermediate1 Grignard Step 2: Grignard Reaction (Methylmagnesium Bromide) Intermediate1->Grignard Intermediate2 2-(4-Vinylphenyl)propan-2-ol Grignard->Intermediate2 Oxidation Step 3: Oxidation (Potassium Permanganate) Intermediate2->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 4-Vinylacetophenone

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of acetyl chloride in anhydrous DCM dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5°C.

  • Addition of Styrene: Following the addition of acetyl chloride, add a solution of styrene in anhydrous DCM dropwise over 1 hour, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-Vinylphenyl)propan-2-ol

  • Grignard Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare methylmagnesium bromide by adding a solution of methyl bromide in anhydrous diethyl ether to magnesium turnings.

  • Reaction with Ketone: To the freshly prepared Grignard reagent, add a solution of 4-vinylacetophenone (from Step 1) in anhydrous diethyl ether dropwise at 0°C.

  • Reaction Progression: After the addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to yield the tertiary alcohol, which can be used in the next step without further purification if TLC shows a single major product.

Step 3: Synthesis of this compound

  • Oxidation: Dissolve the 2-(4-vinylphenyl)propan-2-ol from the previous step in a mixture of acetone and water. Add potassium permanganate (KMnO₄) portion-wise at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Progression: Stir the mixture vigorously for 12-16 hours at room temperature. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties
PropertyExpected Value
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol
Appearance White to off-white solid[3]
Purity >97% (as determined by HPLC)[3]
Storage Conditions Inert atmosphere, 2-8°C
Spectroscopic and Chromatographic Analysis Workflow

A multi-technique approach is necessary for unambiguous structure elucidation and purity assessment.

CharacterizationWorkflow cluster_structure Structural Elucidation cluster_purity Purity & Identity NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS) FTIR FTIR Spectroscopy HPLC HPLC TLC TLC FinalProduct Synthesized Compound FinalProduct->NMR FinalProduct->MS FinalProduct->FTIR FinalProduct->HPLC FinalProduct->TLC

Caption: Analytical workflow for the characterization of the final product.

Expected Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy

  • Rationale: ¹H NMR provides information about the number of different types of protons and their neighboring protons, which is crucial for confirming the molecular structure.

  • Predicted Spectrum (400 MHz, CDCl₃):

    • δ 7.40-7.20 (m, 4H): Aromatic protons of the vinylphenyl group.

    • δ 6.70 (dd, 1H): Vinylic proton.

    • δ 5.75 (d, 1H): Vinylic proton.

    • δ 5.25 (d, 1H): Vinylic proton.

    • δ 1.60 (s, 6H): Methyl protons of the isobutyric acid moiety.

    • δ 12.0 (s, 1H): Carboxylic acid proton (this peak may be broad and its chemical shift can vary).

¹³C NMR (Carbon-13 NMR) Spectroscopy

  • Rationale: ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides information about their chemical environment.

  • Predicted Spectrum (100 MHz, CDCl₃):

    • δ 180-175: Carboxylic acid carbon.

    • δ 145-135: Quaternary aromatic carbon and vinylic carbons.

    • δ 130-125: Aromatic CH carbons.

    • δ 115-110: Vinylic CH₂ carbon.

    • δ 45-40: Quaternary carbon of the isobutyric acid moiety.

    • δ 30-25: Methyl carbons.

Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Expected Data (Electron Ionization - EI):

    • m/z 190 [M]⁺: Molecular ion peak.

    • m/z 145: Loss of the carboxyl group (-COOH).

    • m/z 117: Loss of the isobutyric acid moiety.

    • m/z 45: Carboxyl group fragment [COOH]⁺.

Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

  • Expected Peaks (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • 1700: C=O stretch of the carboxylic acid.

    • 1630: C=C stretch of the vinyl group.

    • 990 and 910: Out-of-plane C-H bends of the vinyl group.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of Alectinib.[1] The vinyl group provides a reactive handle for further chemical modifications, while the propanoic acid moiety is a common feature in many biologically active molecules, including the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motifs present in this molecule make it a valuable intermediate for the development of other kinase inhibitors and pharmacologically active compounds.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

  • This compound/ 1256584-72-1 - Hangzhou Longshine Bio-Tech. [Link]

  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. [Link]

  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl)
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. [Link]

Sources

FTIR spectroscopy of 2-Methyl-2-(4-vinylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2-Methyl-2-(4-vinylphenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound through the lens of Fourier-Transform Infrared (FTIR) spectroscopy. As a key intermediate in the synthesis of advanced pharmaceutical agents like Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, rigorous characterization of this molecule is paramount.[1][2][3] This document is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to provide actionable, field-proven insights.

Introduction: The Molecule and the Method

This compound (CAS No. 1256584-72-1) is a bespoke organic molecule featuring several key functional groups: a carboxylic acid, a vinyl group, a para-substituted aromatic ring, and a gem-dimethyl group.[4][5] Its molecular formula is C₁₂H₁₄O₂ with a molecular weight of approximately 190.24 g/mol .[2][4] The structural complexity and synthetic importance of this compound necessitate a reliable and informative analytical technique for its identification and quality assessment.

FTIR spectroscopy is an ideal method for this purpose. It is a non-destructive technique that provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8] For a molecule like this compound, FTIR allows for the unambiguous confirmation of its constituent functional groups, providing critical insights into its chemical identity and purity.

Theoretical Framework: Predicting the Spectrum

The FTIR spectrum of this compound is a superposition of the vibrational modes of its individual functional groups. Understanding these characteristic absorptions is the foundation of spectral interpretation.

The Carboxylic Acid Moiety: A Dominant Feature

The carboxylic acid group (-COOH) produces some of the most distinct and easily identifiable peaks in an IR spectrum.[9] A critical aspect of its spectral behavior is the formation of stable hydrogen-bonded dimers in the solid state. This intermolecular interaction significantly influences the position and shape of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.

  • O–H Stretch: Instead of a sharp peak, the O-H stretch of a dimeric carboxylic acid appears as an exceptionally broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹.[10][11] This broadness is a direct consequence of the strong hydrogen bonding.

  • C=O Stretch: The carbonyl stretch for a dimeric, saturated carboxylic acid is found at approximately 1710 cm⁻¹.[10][11]

  • C–O Stretch & O–H Bend: The spectrum will also contain a C-O stretching vibration between 1210-1320 cm⁻¹ and in-plane/out-of-plane O-H bending vibrations.[9]

The Vinyl Group and Aromatic Ring: Regions of Unsaturation

The vinyl (-CH=CH₂) and phenyl groups contribute a series of peaks related to C-H and C=C bonds.

  • Aromatic & Vinylic C-H Stretch: These occur at wavenumbers just above 3000 cm⁻¹. They are typically of medium to weak intensity and may be observed on the shoulder of the much broader carboxylic acid O-H band.

  • C=C Stretch: The aromatic ring C=C stretching vibrations appear as a series of absorptions in the 1620-1450 cm⁻¹ region. The vinyl C=C stretch is expected to be weaker and may appear near 1630 cm⁻¹.

  • Out-of-Plane (OOP) C-H Bending: These are highly diagnostic. For the para-substituted aromatic ring, a strong absorption is expected in the 800-850 cm⁻¹ range. The vinyl group gives rise to two characteristic OOP bends: a strong band at 910-925 cm⁻¹ and another at 990-1000 cm⁻¹.[12]

The Alkyl Framework: The Saturated Backbone

The isobutyric acid core, specifically the gem-dimethyl group and the quaternary carbon, also has characteristic vibrations.

  • Aliphatic C-H Stretch: These absorptions appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

  • C-H Bending: Methyl (CH₃) groups show characteristic asymmetric and symmetric bending (scissoring) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of a gem-dimethyl group often leads to a splitting of the symmetric bend into two bands around 1385 and 1365 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the use of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid, and reliable technique for analyzing solid samples.

Instrumentation & Materials
  • Spectrometer: A Fourier-Transform Infrared Spectrometer capable of a resolution of at least 4 cm⁻¹.

  • Accessory: A single-reflection Diamond or Germanium ATR accessory.

  • Sample: this compound, solid powder (Purity ≥ 97%).[4]

  • Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Data Acquisition Workflow
  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. This removes any residues from previous analyses that would contaminate the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement of the ambient environment (air, CO₂, water vapor) is stored and automatically subtracted from the sample spectrum.

    • Causality: The background scan is crucial for data integrity, as it removes interfering signals from the atmosphere and the instrument itself, ensuring the final spectrum is solely that of the sample.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal. Use the ATR's pressure clamp to apply firm and consistent pressure.

    • Causality: Good contact between the solid sample and the ATR crystal is essential for achieving a high-quality spectrum with strong signal-to-noise. The infrared beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the parameters outlined in Table 1.

  • Post-Acquisition Cleanup: Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol as described in step 2.

Table 1: Recommended FTIR Data Acquisition Parameters
ParameterRecommended SettingRationale
Scan Range 4000 - 650 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides sufficient detail to resolve most key bands without introducing excessive noise.
Number of Scans 32Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
Apodization Happ-GenzelA standard function that processes the raw interferogram to produce the final spectrum with minimal distortion.

Spectral Interpretation and Data Analysis

The resulting FTIR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The diagram below illustrates the molecule's structure and the origin of its primary vibrational modes.

Figure 1: Molecular structure of this compound with key FTIR vibrational assignments.

Table 2: Summary of Expected FTIR Peak Assignments
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3300 - 2500O-H StretchCarboxylic AcidStrong, Very BroadThe hallmark of a hydrogen-bonded carboxylic acid dimer.[9][10][11]
~3080C-H StretchAromatic/VinylMedium-WeakOften appears as small, sharp peaks superimposed on the broad O-H band.
2970 - 2850C-H StretchAlkyl (CH₃)MediumCharacteristic of the methyl groups on the propanoic acid chain.
~1710C=O StretchCarboxylic AcidStrong, SharpPosition indicates a dimeric, saturated carboxylic acid.[10][11]
~1630C=C StretchVinylWeak-MediumMay be masked by stronger aromatic bands.
1610, 1510, 1450C=C StretchAromatic RingMediumA series of peaks typical for a substituted benzene ring.
~1465 & ~1375C-H BendAlkyl (CH₃)MediumAsymmetric and symmetric bending modes. A split symmetric bend is possible.
~1290C-O Stretch / O-H BendCarboxylic AcidStrongCoupled vibration characteristic of the -COOH group.[9]
~995C-H OOP BendVinylStrongOut-of-plane wag for =C-H.[12]
~915C-H OOP BendVinylStrongOut-of-plane wag for =CH₂.[12]
~830C-H OOP BendAromatic RingStrongCharacteristic of 1,4-(para) disubstitution.

Conclusion and Applications

FTIR spectroscopy provides an exceptionally detailed and reliable method for the structural confirmation of this compound. By following the robust protocol outlined, researchers and drug development professionals can confidently verify the identity and integrity of this crucial pharmaceutical intermediate. The key diagnostic features—the extremely broad O-H stretch, the strong carbonyl peak around 1710 cm⁻¹, and the characteristic out-of-plane bending vibrations of the vinyl and para-substituted phenyl groups—together form a unique spectral signature. This fingerprint is invaluable for raw material identification, in-process reaction monitoring, and final product quality control in the synthesis of Alectinib and other advanced materials.

References

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Source: OpenStax Organic Chemistry. URL: [Link]

  • Title: IR: carboxylic acids. Source: University of Calgary. URL: [Link]

  • Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Source: The Journal of Physical Chemistry A - ACS Publications. URL: [Link]

  • Title: Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Source: ResearchGate. URL: [Link]

  • Title: this compound/ 1256584-72-1. Source: Hangzhou Longshine Bio-Tech. URL: [Link]

  • Title: FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range. Source: ResearchGate. URL: [Link]

  • Title: FTIR TESTING. Source: Air Hygiene. URL: [Link]

  • Title: FTIR Analysis. Source: SEM Lab Inc. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-Methyl-2-(4-vinylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for the analysis of 2-Methyl-2-(4-vinylphenyl)propanoic acid using liquid chromatography coupled with mass spectrometry (LC-MS). As a known intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, robust and precise analytical methods for this compound are critical for drug development professionals, quality control scientists, and researchers.[1] This document moves beyond standard operating procedures to explain the causal reasoning behind key analytical choices, from ionization source selection to fragmentation pathway elucidation and quantitative method development. We will cover sample preparation, chromatographic separation, mass spectrometric conditions, and the development of a self-validating, trustworthy quantitative assay.

The Analyte: A Foundational Overview

Chemical & Structural Properties

This compound is a carboxylic acid with the chemical formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[2][3] Its structure features a stable benzene ring, a reactive vinyl group, and an acidic carboxylic acid moiety. This combination of features dictates its chemical behavior and informs the entire analytical strategy.

PropertyValueSource
CAS Number 1256584-72-1[1][2][3]
Molecular Formula C₁₂H₁₄O₂[2][3]
Monoisotopic Mass 190.0994 g/mol Calculated
Synonyms 2-(4-Ethenylphenyl)-2-methylpropanoic Acid[3]
Relevance Alectinib Intermediate / Impurity[1][4]
The Analytical Imperative in Drug Development

In pharmaceutical development, the precise characterization and quantification of active pharmaceutical ingredient (API) intermediates are non-negotiable. Mass spectrometry offers unparalleled sensitivity and specificity, making it the gold standard for identifying impurities, quantifying analytes in complex biological matrices, and ensuring the quality and consistency of synthetic pathways. The methods detailed herein are designed to provide the highest degree of confidence in the resulting data.

Core Principles: Ionization & Mass Analysis

Rationale for Ionization Technique Selection

The choice of ionization technique is the most critical parameter in developing a successful MS method. For this compound, its inherent chemical nature makes it an ideal candidate for specific "soft" ionization techniques which preserve the molecular structure.[5]

  • Electrospray Ionization (ESI): This is the premier choice for this analyte.[6][7] The presence of the carboxylic acid group makes the molecule readily amenable to deprotonation in the negative ion mode, forming a highly stable [M-H]⁻ ion. This process is efficient, leads to a strong molecular ion signal, and is perfectly suited for coupling with liquid chromatography.

  • Atmospheric Pressure Chemical Ionization (APCI): While also compatible with LC-MS, APCI is generally preferred for less polar compounds.[7] Given the polarity of the carboxylic acid, ESI is expected to provide superior sensitivity.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Though capable of analyzing acidic small molecules, MALDI is more complex to couple with LC and is often employed for larger biomolecules or tissue imaging applications.[5][8][9]

Selecting the Appropriate Mass Analyzer

The choice of mass analyzer depends on the analytical goal: high-throughput quantification or unambiguous structural confirmation.

  • Tandem Quadrupole (QqQ): The workhorse for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by isolating a specific precursor ion and detecting a specific fragment ion.

  • High-Resolution Mass Spectrometry (HRMS) - Orbitrap & Time-of-Flight (TOF): These analyzers are essential for structural elucidation and untargeted screening.[10] They provide highly accurate mass measurements (typically <5 ppm), which allows for the confident determination of elemental composition for the parent molecule, its fragments, and any potential metabolites or impurities.[11]

The Complete Experimental Workflow: From Sample to Spectrum

A robust analytical method is a self-validating system where each step is optimized to ensure accuracy and reproducibility. The following workflow is designed for the quantitative analysis of this compound in a biological matrix such as human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + Internal Standard Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC Reversed-Phase LC Separation (C18 Column) Dilute->LC MS ESI- Source LC->MS MSMS Tandem MS Analysis (MRM Mode) MS->MSMS Quant Quantification (Peak Area Integration) MSMS->Quant Calib Calibration Curve Regression Quant->Calib Report Concentration Reporting Calib->Report

Caption: End-to-end workflow for quantitative analysis.

Protocol: Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of the analyte from a plasma or serum matrix.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound) to every sample, calibrator, and quality control (QC).

  • Precipitation: Add 400 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins.[12]

  • Transfer: Carefully transfer the supernatant to a new vial for LC-MS analysis. Avoid disturbing the protein pellet.

Protocol: Liquid Chromatography (LC) Separation

The goal of the LC method is to separate the analyte from endogenous matrix components to prevent ion suppression.

  • LC System: Any standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 20% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 20% B

    • 5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Causality: The C18 stationary phase provides hydrophobic retention for the phenyl ring. The acidic mobile phase ensures the carboxylic acid is protonated (neutral), leading to better retention and sharp peak shape on a reversed-phase column.

Structural Elucidation: Decoding the Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to generate a structural fingerprint of the molecule. The [M-H]⁻ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

Predicted Fragmentation Pathway

For this compound, the fragmentation in negative ion mode is predicted to be highly specific and logical.

  • Precursor Ion: The deprotonated molecule, [C₁₂H₁₃O₂]⁻, with an expected m/z of 189.09 .

  • Primary Fragmentation: The most favorable fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. This is a common and predictable loss for deprotonated carboxylic acids.[13]

  • Product Ion: The loss of CO₂ results in a stable benzylic carbanion, [C₁₁H₁₃]⁻, with an expected m/z of 145.08 .

Caption: Predicted MS/MS fragmentation pathway.

Summary of Mass Transitions for Analysis

This predictable fragmentation provides a highly specific transition for quantitative analysis.

Ion TypeCalculated m/zProposed IdentityRole in Analysis
Precursor 189.09[M-H]⁻Q1 Mass for MRM
Product 145.08[M-H-CO₂]⁻Q3 Mass for MRM

A Self-Validating Quantitative Method

Building on the principles above, a robust quantitative LC-MS/MS method can be established. Trustworthiness is achieved by demonstrating performance through rigorous validation.

Protocol: Quantitative LC-MS/MS Analysis
  • System Setup: Use the LC conditions detailed in Section 3.2.

  • MS Source Conditions (ESI-):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • (Note: These are starting points and must be optimized for the specific instrument used.)

  • MS/MS Method (MRM):

    • Analyte Transition: 189.1 → 145.1

    • Internal Standard Transition: (To be determined based on the IS used)

    • Dwell Time: 100 ms

    • Collision Energy: Optimize for maximum signal (typically 15-25 eV for this type of transition).

Method Validation: The Pillar of Trustworthiness

A quantitative method is only reliable if its performance is characterized. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity: Demonstrate no interference from matrix components at the analyte's retention time.

  • Calibration Curve: Analyze a set of standards (at least 6 non-zero points) to demonstrate linearity over the desired concentration range. The curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Analyze QC samples at multiple concentrations (low, mid, high) in replicate (n≥5) to ensure the measured values are close to the true values (accuracy) and that the measurements are consistent (precision). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

  • Matrix Effect: Assess whether the sample matrix suppresses or enhances the analyte signal compared to a pure solution.

  • Stability: Confirm the analyte's stability in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when guided by a foundational understanding of the analyte's chemistry. By selecting ESI in negative ion mode, we leverage the molecule's acidic nature to ensure sensitive and robust ionization. The predictable fragmentation pathway, characterized by the neutral loss of CO₂, provides a highly specific and sensitive transition (189.1 → 145.1) for developing a trustworthy quantitative method using tandem quadrupole mass spectrometry. Coupling this with high-resolution mass spectrometry allows for unambiguous identification and impurity profiling. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to achieve accurate and reliable results.

References

  • Analysis of low molecular weight acids by negative mode matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

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Physical and chemical properties of 2-Methyl-2-(4-vinylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2-(4-vinylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

This compound, also known by its synonyms 2-(4-Ethenylphenyl)-2-methylpropanoic acid and 4-Ethenyl-α,α-dimethylbenzeneacetic acid, is a specialized organic molecule of significant interest in medicinal chemistry.[1] Its structure incorporates a vinyl group and a carboxylic acid moiety, making it a versatile building block.

Chemical Structure:

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve sample in appropriate solvent Injection Inject into Mass Spectrometer Sample->Injection Ionization Ionize Sample (e.g., ESI, APCI) Injection->Ionization Mass_Analyzer Separate ions by mass-to-charge ratio Ionization->Mass_Analyzer Detector Detect Ions Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Interpretation Determine Molecular Weight and Fragmentation Pattern Spectrum->Interpretation

Figure 2: A generalized workflow for mass spectrometry analysis.

Synthesis and Purification

While specific, detailed synthesis procedures for this compound are often proprietary, general synthetic strategies for related 2-arylpropionic acids can provide insight. One common approach involves the methylation of an arylacetonitrile or methyl arylacetate precursor, followed by hydrolysis to the carboxylic acid. [2] Conceptual Synthesis Pathway:

Synthesis_Pathway StartingMaterial p-Xylene Derivative Intermediate1 Arylacetonitrile or Methyl Arylacetate StartingMaterial->Intermediate1 Functionalization Intermediate2 Methylated Intermediate Intermediate1->Intermediate2 Methylation FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Figure 3: A conceptual synthetic pathway for 2-arylpropionic acids.

Purification of the final product typically involves techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, clothing, and eye/face protection. [3]Avoid breathing dust, fume, gas, mist, vapors, or spray. [3]In case of contact with skin or eyes, wash thoroughly with water. [3]If swallowed, seek medical attention. [3]

Conclusion

This compound is a key building block in the synthesis of Alectinib, an important therapeutic agent. Its unique structure, combining a carboxylic acid and a vinyl group, provides a platform for diverse chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and appropriate analytical characterization methods is paramount for its successful application in research and drug development. This guide provides a foundational framework for scientists and researchers working with this important chemical intermediate.

References

  • 1256584-72-1 | Product Name : this compound | Pharmaffiliates. Available from: [Link]

  • This compound/ 1256584-72-1 - Hangzhou Longshine Bio-Tech. Available from: [Link]

  • Propionic Acid: Properties, Reactions, Production And Uses - Chemcess. Available from: [Link]

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An In-depth Technical Guide to the Solubility of 2-Methyl-2-(4-vinylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-(4-vinylphenyl)propanoic acid is a bespoke organic molecule characterized by a unique structural composition, integrating a vinylphenyl group with a propanoic acid moiety. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. The solubility of this compound is a pivotal physical property that dictates its behavior in various chemical environments, influencing reaction kinetics, purification strategies, and the formulation of final drug products. An exhaustive comprehension of its solubility profile across a spectrum of solvents is, therefore, not merely an academic exercise but a fundamental prerequisite for efficient process development and quality control in pharmaceutical manufacturing.

This technical guide provides a comprehensive exploration of the solubility of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a blend of theoretical insights and practical, field-proven methodologies for the precise determination of its solubility. The subsequent sections will delve into the theoretical underpinnings of its solubility, present a detailed experimental framework for its empirical determination, and offer guidance on the quantitative analysis of the resulting solutions.

Theoretical Framework for Solubility Prediction

The solubility of this compound is governed by the interplay of its distinct structural features: the nonpolar aromatic vinylphenyl group and the polar carboxylic acid functional group. The principle of "like dissolves like" provides a foundational basis for predicting its solubility in various solvent systems.

  • Polar Solvents: The presence of the carboxylic acid group, capable of hydrogen bonding, suggests a degree of solubility in polar solvents. In polar protic solvents such as water and alcohols, the potential for hydrogen bond donation and acceptance by the carboxylic acid group will facilitate dissolution. However, the bulky, nonpolar vinylphenyl group will likely limit its aqueous solubility. In alkaline aqueous solutions, such as dilute sodium hydroxide or sodium bicarbonate, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[1] The reaction with sodium bicarbonate is often accompanied by the effervescence of carbon dioxide gas, a characteristic reaction of carboxylic acids.[2][3]

  • Nonpolar Solvents: The significant nonpolar character imparted by the vinylphenyl group suggests that this compound will exhibit considerable solubility in nonpolar organic solvents like toluene, hexane, and diethyl ether.

  • Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile, which are polar but lack acidic protons, are expected to be effective at solvating this compound. They can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group while also interacting favorably with the aromatic ring through dipole-dipole interactions.

Based on a structural analogue, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, it is anticipated that this compound will demonstrate good solubility in solvents like methyl acetate, ethyl acetate, acetone, and acetonitrile.[4]

Experimental Determination of Solubility

The empirical determination of solubility is a critical step to validate theoretical predictions. The following section outlines a robust, self-validating protocol for the quantitative assessment of the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • 5% (w/v) Sodium Hydroxide solution

  • 5% (w/v) Sodium Bicarbonate solution

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid compound B Add a known volume of solvent A->B  to each vial C Seal vials and place in thermostatic shaker B->C D Equilibrate for a defined period (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F  using a syringe filter G Dilute filtrate with a suitable mobile phase/solvent F->G H Analyze by HPLC-UV or UV-Vis G->H

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

Quantitative Analysis Methods

The accurate quantification of the dissolved this compound is paramount. Due to the presence of the aromatic ring, this compound exhibits strong UV absorbance, making HPLC-UV and UV-Vis spectrophotometry ideal analytical techniques.[5]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly sensitive and specific method for the analysis of aromatic carboxylic acids.[6][7][8][9]

  • Methodology:

    • Column: A reversed-phase C18 column is typically suitable for the separation of aromatic carboxylic acids.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The exact composition should be optimized to achieve good peak shape and retention time.

    • Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of this compound should be used.

    • Calibration: A calibration curve should be prepared by injecting standard solutions of known concentrations of the compound. The concentration of the unknown samples can then be determined by interpolating their peak areas from the calibration curve.

UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.[10][11]

  • Methodology:

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance.

    • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax.

    • Beer-Lambert Law: Plot a calibration curve of absorbance versus concentration. The concentration of the unknown samples can then be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Water25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Acetonitrile25HPLC-UV
Toluene25HPLC-UV
Hexane25HPLC-UV
5% NaOH (aq)25UV-Vis
5% NaHCO3 (aq)25UV-Vis

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, from theoretical predictions to detailed experimental protocols. A thorough understanding and empirical determination of its solubility are indispensable for the successful development of robust and efficient processes in the pharmaceutical industry. The methodologies outlined herein provide a solid foundation for researchers to accurately characterize this important synthetic intermediate.

References

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available at: [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. Available at: [Link]

  • Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available at: [Link]

  • Wikipedia. Carboxylic acid. Available at: [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Available at: [Link]

  • ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Available at: [Link]

  • Researcher.Life. Qualitative and Quantitative Analysis of Carboxylic Acids. Available at: [Link]

  • California State University, Bakersfield. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • National Center for Biotechnology Information. Propionic Acid. Available at: [Link]

  • California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link]

  • ACS Publications. Quantitative Determination of Anhydrides of Carboxylic Acids. Available at: [Link]

  • Reddit. Propanoic acid solubility in ethyl acetate vs water. Available at: [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available at: [Link]

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An In-depth Technical Guide to 2-Methyl-2-(4-vinylphenyl)propanoic acid: A Key Intermediate in Alectinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-vinylphenyl)propanoic acid, a notable organic compound, holds significant importance in the field of medicinal chemistry, primarily as a crucial intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1] Alectinib is a second-generation, highly selective therapeutic agent approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of such complex active pharmaceutical ingredients (APIs) necessitates a deep understanding of the key intermediates involved in their production. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, and role in the broader context of Alectinib's manufacturing.

Core Molecular Identifiers

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource(s)
CAS Number 1256584-72-1[2][3]
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [3]
Physical Form Solid[2]

Synthesis and Mechanistic Pathway

The synthesis of this compound is a critical step in the manufacturing of Alectinib. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.

A patented process outlines the synthesis of this compound starting from 2-(4-Bromophenyl)-2-methylpropanoic acid. This transformation is achieved by reacting the bromo-substituted precursor with potassium vinyltrifluoroborate in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a suitable solvent, for instance, 1-propanol.

This reaction is then followed by the reduction of the newly introduced vinyl group to an ethyl group, yielding 2-(4-Ethylphenyl)-2-methylpropanoic acid, another key intermediate in the Alectinib synthesis pathway.

The following diagram illustrates the synthetic pathway from the bromo-precursor to the ethyl-substituted intermediate, highlighting the central role of this compound.

G Bromo 2-(4-Bromophenyl)-2-methylpropanoic acid Vinyl This compound Bromo->Vinyl Potassium vinyltrifluoroborate, Pd(OAc)₂, K₂CO₃, 1-propanol Ethyl 2-(4-Ethylphenyl)-2-methylpropanoic acid Vinyl->Ethyl Reduction (e.g., H₂/Pd/C) Alectinib Alectinib Ethyl->Alectinib Further Synthetic Steps

Caption: Synthetic pathway to a key Alectinib intermediate.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the principles of the Suzuki-Miyaura coupling reaction described in the patent literature. Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Materials:

  • 2-(4-Bromophenyl)-2-methylpropanoic acid

  • Potassium vinyltrifluoroborate

  • Palladium acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1-Propanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for extraction and purification (separatory funnel, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromophenyl)-2-methylpropanoic acid, potassium vinyltrifluoroborate, and potassium carbonate.

  • Solvent Addition: Add 1-propanol to the flask.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium acetate catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the 1-propanol using a rotary evaporator.

  • Extraction: To the residue, add water and a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Washing: Wash the organic layer with brine (saturated sodium chloride solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using a suitable technique, such as column chromatography on silica gel, to obtain the final product with high purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, the aromatic protons, the methyl protons, and the carboxylic acid proton.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) would likely provide good separation.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight of 190.24 g/mol .

Significance in Drug Development

The role of this compound as a key intermediate in the synthesis of Alectinib underscores the importance of well-characterized and efficiently produced starting materials and intermediates in the pharmaceutical industry. The purity and yield of this intermediate directly impact the overall efficiency and cost-effectiveness of the Alectinib manufacturing process. A thorough understanding of its synthesis and properties is therefore vital for process chemists and drug development professionals working on the production of this life-saving medication.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on available information, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest due to its indispensable role as an intermediate in the synthesis of the anticancer drug Alectinib. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route with a general experimental protocol, and its importance in the broader context of pharmaceutical manufacturing. For researchers and professionals in the field of drug development, a comprehensive understanding of such key intermediates is paramount for the successful and efficient production of therapeutic agents.

References

  • PubMed. Alectinib Synthesis through Formal α-Arylation of Enone. Available at: [Link]. Accessed January 15, 2026.

  • ResearchGate. Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Available at: [Link]. Accessed January 15, 2026.

  • PubMed Central. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Available at: [Link]. Accessed January 15, 2026.

  • Google Patents. A novel process for the preparation of an intermediate of alectinib.

Sources

An In-depth Technical Guide to 2-Methyl-2-(4-vinylphenyl)propanoic Acid: Synthesis, Characterization, and Significance as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-vinylphenyl)propanoic acid, a pivotal intermediate in the synthesis of the second-generation anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into its synthesis, chemical properties, and the scientific rationale behind its preparation.

Introduction and Significance

This compound (CAS No. 1256584-72-1) is a substituted arylpropanoic acid derivative.[1][2] While the broader class of arylpropanoic acids is well-known for its wide range of biological activities, including anti-inflammatory and analgesic properties, the primary significance of this specific molecule lies in its role as a crucial building block in the multi-step synthesis of Alectinib.[3] Alectinib is a highly potent and selective inhibitor of ALK, a tyrosine kinase that is a key driver in certain types of non-small cell lung cancer (NSCLC).[1][4] The structural features of this compound, particularly the vinyl group, are strategically important for subsequent transformations in the Alectinib synthesis pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1256584-72-1[2]
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [5]
Physical Form Solid[2]
Purity Typically >97%[2][5]
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction to introduce the vinyl group onto a pre-existing arylpropanoic acid backbone.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the key disconnection is at the vinyl group, suggesting a precursor such as a bromo-substituted arylpropanoic acid. This precursor can, in turn, be synthesized from simpler starting materials.

G target This compound intermediate1 2-(4-Bromophenyl)-2-methylpropanoic acid target->intermediate1 Key Disconnection (C-C bond) starting_material2 Potassium vinyltrifluoroborate target->starting_material2 Vinyl Source starting_material1 p-Bromotoluene intermediate1->starting_material1 Carboxylation & Methylation G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification reactant1 2-(4-Bromophenyl)-2-methylpropanoic acid product This compound reactant1->product reactant2 Potassium vinyltrifluoroborate reactant2->product catalyst Pd(OAc)₂ catalyst->product Catalyzes base K₂CO₃ base->product solvent 1-Propanol/Water solvent->product conditions Reflux (80-100 °C) Nitrogen Atmosphere conditions->product workup Acidification Extraction with Ethyl Acetate Purification (Chromatography/Recrystallization) product->workup Purification

Sources

A Technical Guide to Future Research Directions for 2-Methyl-2-(4-vinylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methyl-2-(4-vinylphenyl)propanoic acid represents a unique molecular scaffold that merges the well-established pharmacophore of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reactive vinyl moiety suitable for polymerization. This structure presents a compelling, underexplored opportunity at the intersection of pharmacology, materials science, and chemical biology. Its similarity to ibuprofen suggests a strong potential for anti-inflammatory activity, while the vinyl group enables its use as a monomer for novel functional polymers. This guide outlines three primary research avenues: (1) its application in Polymer Chemistry and Materials Science to create drug-eluting polymers and functional biomaterials; (2) its evaluation in Pharmacology and Drug Development as a potential COX inhibitor and building block for polymeric prodrugs; and (3) its use in Bioconjugation and Chemical Biology as a taggable probe for targeted delivery and mechanistic studies. For each area, this document provides the core scientific rationale, detailed experimental protocols, and a vision for translational application.

Introduction: A Molecule of Untapped Duality

This compound (CAS 1256584-72-1) is an intriguing organic compound distinguished by two key functional domains: a 2-arylpropanoic acid core, characteristic of NSAIDs like ibuprofen, and a polymerizable vinyl group.[1][2] This dual nature positions it as a versatile building block for creating advanced functional materials and novel therapeutic systems.

The 2-arylpropanoic acid moiety is the classic pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic effects of profen drugs, which act primarily by inhibiting cyclooxygenase (COX) enzymes.[3] The vinyl group, conversely, is a reactive handle that can readily participate in various polymerization reactions, allowing the molecule to be covalently integrated into macromolecular structures. This integration can transform the transient action of a small-molecule drug into a sustained, localized effect, a cornerstone of modern drug delivery and biomaterials science.[4]

This guide serves as a technical roadmap for researchers, scientists, and drug development professionals to unlock the potential of this bifunctional molecule.

PropertyThis compoundIbuprofen (for comparison)
Molecular Formula C₁₂H₁₄O₂[5]C₁₃H₁₈O₂
Molecular Weight 190.24 g/mol [5]206.28 g/mol
Appearance Solid[5][6]White Crystalline Solid
Predicted pKa 4.41 ± 0.10[6]~4.9
Key Functional Groups Carboxylic Acid, Vinyl GroupCarboxylic Acid, Isobutyl Group

Research Area 1: Polymer Chemistry and Materials Science

Scientific Rationale: The presence of a vinyl group allows the molecule to act as a functional monomer. By incorporating it into a polymer backbone, one can create materials with built-in anti-inflammatory properties. Such materials could be used for medical implants, wound dressings, or injectable hydrogels that actively modulate the local inflammatory response, improving biocompatibility and healing outcomes. Research has shown that polymeric forms of ibuprofen can exhibit higher potency and sustained action compared to the free drug.[7][8]

Proposed Research: Synthesis of Functional Polymers via RAFT

The primary goal is to synthesize well-defined polymers with controlled molecular weight and low polydispersity. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the ideal technique for this purpose, as it is compatible with a wide range of functional monomers and provides excellent control over the polymer architecture.[][10]

Visualization: RAFT Polymerization Workflow

The diagram below illustrates the key steps in synthesizing a homopolymer of this compound using the RAFT process.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification cluster_analysis Characterization reagents 1. Assemble Reagents - Monomer (M) - RAFT Agent (CTA) - Initiator (e.g., AIBN) - Solvent (e.g., Dioxane) setup 2. Reaction Setup - Combine reagents in a Schlenk flask - Perform freeze-pump-thaw cycles to deoxygenate reagents->setup polymerize 3. Polymerization - Heat to reaction temp (e.g., 70°C) - Stir for a defined time (e.g., 12-24h) setup->polymerize quench 4. Quench Reaction - Cool to room temperature - Expose to air polymerize->quench precipitate 5. Purify Polymer - Precipitate polymer in a non-solvent (e.g., cold methanol) - Filter and collect solid quench->precipitate dry 6. Dry - Dry under vacuum to remove residual solvent precipitate->dry analysis 7. Analyze Product - ¹H NMR (confirm incorporation) - GPC (determine Mn, Mw, PDI) - DSC/TGA (thermal properties) dry->analysis

Caption: Workflow for RAFT polymerization of the target monomer.

Experimental Protocol: RAFT Polymerization

Objective: To synthesize poly(this compound) with a target degree of polymerization (DP) of 50.

Materials:

  • Monomer: this compound

  • RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-Dioxane

  • Non-solvent: Cold Methanol

Procedure:

  • Reagent Calculation: For a target DP of 50 and a Monomer:CTA:Initiator ratio of 50:1:0.1, weigh the following:

    • Monomer (190.24 g/mol ): 50 eq.

    • CPDT (303.55 g/mol ): 1 eq.

    • AIBN (164.21 g/mol ): 0.1 eq.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the monomer, CPDT, and AIBN. Add enough anhydrous dioxane to create a 2 M solution of the monomer.

  • Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Stir the reaction mixture for 16 hours.[11]

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Slowly add the viscous polymer solution dropwise into a beaker of cold, stirring methanol (at least 10x the volume of the reaction solvent). The polymer will precipitate.

  • Isolation: Collect the precipitated polymer by vacuum filtration. Wash with fresh cold methanol to remove unreacted monomer and initiator fragments.

  • Drying: Dry the polymer in a vacuum oven at 40°C overnight to yield the final product.

  • Characterization:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and analyze by ¹H NMR to confirm monomer incorporation and determine conversion.

    • Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Research Area 2: Pharmacology and Drug Development

Scientific Rationale: The structural analogy to ibuprofen, a non-selective COX inhibitor, strongly suggests that this compound may possess similar anti-inflammatory properties.[3] Determining its inhibitory activity against COX-1 and COX-2 is a critical first step. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[12] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[13]

Proposed Research: In Vitro Cyclooxygenase Inhibition Assay

The primary goal is to determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) of the compound for both COX-1 and COX-2 enzymes. This will establish its potency and selectivity.

Visualization: COX Signaling Pathway and Inhibition

This diagram illustrates the arachidonic acid cascade and the role of COX enzymes, the target for inhibition.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (Activated by inflammatory stimuli) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE₂, etc.) Thromboxanes pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric Gastric Mucosa Protection Platelet Aggregation prostaglandins->gastric inhibitor This compound (Potential Inhibitor) inhibitor->cox1 inhibitor->cox2

Caption: Inhibition of COX-1/2 in the arachidonic acid pathway.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

Objective: To determine the IC₅₀ values of the test compound for ovine COX-1 and human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590 nm.[14] The inhibition of this color development is proportional to the inhibition of COX activity.[15]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Create a series of dilutions in assay buffer.

  • Plate Setup: To the wells of a 96-well plate, add in the following order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of diluted test compound, control, or vehicle (DMSO) for "100% activity" wells.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[16]

    • Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

Research Area 3: Bioconjugation and Chemical Biology

Scientific Rationale: The carboxylic acid group on the molecule provides a convenient handle for covalent attachment to other molecules, such as proteins, peptides, or fluorescent dyes. This is typically achieved through carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[17][18] This allows the molecule to be used as a probe to study biological systems or to be targeted to specific cell types or tissues.

Proposed Research: Conjugation to a Model Protein

The goal is to demonstrate the feasibility of conjugating the molecule to a protein containing accessible primary amines (e.g., lysine residues), such as Bovine Serum Albumin (BSA).

Visualization: EDC/NHS Amide Coupling Workflow

The diagram outlines the two-step reaction mechanism for coupling the carboxylic acid to a primary amine on a protein.

EDC_NHS_Coupling cluster_reactants Reactants cluster_intermediates Activation & Coupling cluster_product Final Product Molecule R-COOH (Our Molecule) Acylisourea O-Acylisourea Intermediate (Unstable) Molecule->Acylisourea + EDC Protein Protein-NH₂ (e.g., BSA) Conjugate R-CO-NH-Protein (Stable Amide Bond) Protein->Conjugate EDC EDC NHS NHS NHSEster NHS-Ester (More Stable) Acylisourea->NHSEster + NHS NHSEster->Conjugate + Protein-NH₂

Caption: Two-step EDC/NHS coupling reaction for bioconjugation.

Experimental Protocol: EDC/NHS Coupling to BSA

Objective: To covalently link this compound to Bovine Serum Albumin (BSA).

Materials:

  • Test Compound

  • Bovine Serum Albumin (BSA)

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Dialysis tubing or centrifugal ultrafiltration units (10 kDa MWCO)

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound in DMSO to a high concentration (e.g., 100 mM).

    • Dissolve BSA in Coupling Buffer to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (20 mM) and Sulfo-NHS (50 mM) in ice-cold Activation Buffer immediately before use.[19][20]

  • Activate Carboxyl Groups: In a microcentrifuge tube, mix a 20-fold molar excess of the test compound with the freshly prepared EDC and Sulfo-NHS solutions. Incubate at room temperature for 15 minutes. This forms the semi-stable NHS-ester.[21]

  • Conjugation: Add the activated compound mixture to the BSA solution. The final concentration of organic solvent (DMSO) should be kept below 10% (v/v) to avoid protein denaturation.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Remove unreacted small molecules and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C, or by using centrifugal ultrafiltration units.

  • Characterization:

    • Confirm conjugation using SDS-PAGE (the conjugate will show a slight increase in molecular weight).

    • Use UV-Vis spectrophotometry to estimate the degree of labeling by observing the absorbance peak of the vinylphenyl group, if sufficiently distinct from the protein's absorbance.

    • Mass spectrometry (MALDI-TOF or ESI-MS) provides the most definitive confirmation and can determine the number of molecules attached per protein.

Synthesis and Future Outlook

While the compound is commercially available, a scalable synthesis route is crucial for extensive research.[5][6] A plausible route could involve the methylation of a p-vinylphenylacetonitrile intermediate, followed by hydrolysis of the nitrile to the carboxylic acid, adapting known methods for profen synthesis.[22]

The research avenues outlined in this guide represent a starting point. The unique properties of this compound could lead to:

  • Smart Hydrogels: Copolymers that change their properties (e.g., swelling, drug release rate) in response to inflammatory markers.

  • Targeted Polymeric Prodrugs: Conjugating the resulting polymers to targeting ligands (e.g., antibodies) to deliver anti-inflammatory action specifically to diseased tissues.

  • Bio-functional Coatings: Polymerizing the monomer onto the surface of medical devices (e.g., stents, catheters) to reduce foreign body response and thrombosis.

By systematically exploring its potential in polymer science, pharmacology, and bioconjugation, the scientific community can fully elucidate and harness the capabilities of this versatile molecule.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Chema Biologics.
  • Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). (n.d.). Creative Proteomics.
  • Gallardo, A., et al. (2009). Polymeric drugs derived from ibuprofen with improved anti-inflammatory profile. PubMed.
  • Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS. (n.d.). CovaChem.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure. (n.d.). Sigma-Aldrich.
  • Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
  • Hardick, O. (n.d.). Coupling Protocols. University College London.
  • This compound Property. (n.d.). ChemicalBook.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (n.d.). Benchchem.
  • This compound. (n.d.). CymitQuimica.
  • Reversible addition−fragmentation chain-transfer polymerization. (n.d.). Wikipedia.
  • Quinn, J. F., et al. (2002). Reversible Addition-Fragmentation Chain Transfer Polymerization Initiated with Ultraviolet Radiation. Macromolecules.
  • RAFT Polymerization. (n.d.). Sigma-Aldrich.
  • Moad, G., et al. (2006). Reversible Addition–Fragmentation Chain Transfer Polymerization. ResearchGate.
  • Schilling, J., et al. (2015). Enzymatic Polymerization of an Ibuprofen-containing Monomer and Subsequent Drug Release. PMC - NIH.
  • The synthesis route of acrylic-type derivatives of ibuprofen (IbuPMA). (n.d.). ResearchGate.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol.
  • Wang, L., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Al-Amiery, A. A., et al. (2022). A Novel Ibuprofen Derivative and Its Complexes. MDPI.
  • Babazadeh, M. (2006). Synthesis and study of controlled release of ibuprofen from the new acrylic type polymers. International Journal of Pharmaceutics.
  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
  • This compound. (n.d.). ChemicalBook.
  • This compound. (n.d.). Pharmaffiliates.
  • This compound. (n.d.). Hangzhou Longshine Bio-Tech.
  • This compound. (n.d.). ChemicalBook.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses.
  • This compound. (n.d.). Sigma-Aldrich.
  • CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method. (2015). Google Patents.

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Methodological & Application

Application Note & Protocols: Synthesis and Application of Functional Polymers from 2-Methyl-2-(4-vinylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of functional polymers derived from the monomer 2-Methyl-2-(4-vinylphenyl)propanoic acid (MVPPA). MVPPA is a highly versatile styrenic monomer that incorporates a carboxylic acid moiety, enabling the creation of polymers with built-in functionality. This guide details controlled radical polymerization techniques—specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization—to produce well-defined polymers. We provide step-by-step protocols, the scientific rationale behind methodological choices, and characterization guidelines. Furthermore, we explore key applications, including the development of pH-responsive drug delivery systems and bioconjugation strategies, complete with illustrative workflows and experimental procedures.

Introduction: The Strategic Value of MVPPA in Polymer Science

Functional polymers, which possess specific reactive groups, are foundational to advancements in modern materials science and biomedicine.[1] The monomer this compound (MVPPA) is an exemplary building block for such materials. Its structure uniquely combines a polymerizable vinyl group with a carboxylic acid functional group. This dual-feature design allows for:

  • Controlled Polymerization: The styrenic vinyl group is amenable to advanced controlled radical polymerization techniques, enabling precise control over molecular weight, architecture, and dispersity.

  • Inherent Functionality: The carboxylic acid group provides a versatile handle for post-polymerization modification, bioconjugation, and imparts stimuli-responsive characteristics, particularly sensitivity to pH.[2][3]

Polymers synthesized from MVPPA are particularly relevant in the biomedical field. Their ability to change conformation in response to pH fluctuations makes them ideal candidates for "smart" drug delivery systems that can target the acidic microenvironments of tumors or intracellular compartments like endosomes.[4][5][6] Additionally, the carboxylic acid serves as a covalent attachment point for proteins, peptides, and other biologics, facilitating the creation of advanced polymer-bioconjugate therapeutics.[7]

Monomer Properties: this compound
PropertyValueSource
CAS Number 1256584-72-1[8][9]
Molecular Formula C₁₂H₁₄O₂[8]
Molecular Weight 190.24 g/mol [8]
Appearance Solid[8]
Purity Typically ≥97%[8]
Storage 2-8°C, under an inert atmosphere

Synthesis of Well-Defined Poly(MVPPA) via Controlled Radical Polymerization

To create functional polymers with predictable properties, controlled radical polymerization (CRP) methods are essential. These techniques maintain a low concentration of active radical species, suppressing termination reactions and allowing polymer chains to grow uniformly. We detail protocols for two robust CRP methods: ATRP and RAFT.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains through a halogen atom transfer process.[10][11][12] This dynamic equilibrium ensures that all chains are initiated simultaneously and grow at a similar rate, resulting in polymers with low dispersity (Đ).

ATRP equilibrium between dormant and active polymer chains.

This protocol targets a polymer with a degree of polymerization (DP) of 50.

Materials:

  • This compound (MVPPA, 1.90 g, 10 mmol)

  • Ethyl α-bromoisobutyrate (EBiB, 29.2 µL, 0.2 mmol) - Initiator

  • Copper(I) bromide (CuBr, 14.3 mg, 0.1 mmol) - Catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 20.9 µL, 0.1 mmol) - Ligand

  • Anhydrous N,N-Dimethylformamide (DMF, 10 mL) - Solvent

  • Inhibitor removal column

  • Schlenk flask, rubber septa, syringes, magnetic stir bar

  • Nitrogen or Argon source

Rationale for Component Selection:

  • Initiator (EBiB): Its structure mimics the propagating radical, ensuring rapid and efficient initiation for uniform chain growth.

  • Catalyst/Ligand (CuBr/PMDETA): This is a highly active catalyst system suitable for polymerizing styrenics at moderate temperatures.[13] The ligand solubilizes the copper salt and tunes its redox potential.

  • Solvent (DMF): A polar aprotic solvent that dissolves the monomer, resulting polymer, and catalyst complex.

Procedure:

  • Monomer Preparation: Pass the MVPPA solution in DMF through an inhibitor removal column to remove any polymerization inhibitors. For this protocol, dissolve MVPPA in ~5 mL of DMF and pass it through the column into the Schlenk flask.

  • Reaction Setup: To the Schlenk flask containing the monomer solution, add the magnetic stir bar. Seal the flask with a rubber septum.

  • Degassing: Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Backfill the flask with nitrogen or argon.

  • Catalyst Complex Formation: In a separate vial under inert atmosphere, add CuBr and the remaining DMF (~5 mL). Add PMDETA via syringe. The solution should turn colored as the complex forms.

  • Initiation: Using a gas-tight syringe, add the initiator (EBiB) to the stirring monomer solution in the Schlenk flask.

  • Start Polymerization: Transfer the prepared catalyst solution to the Schlenk flask via syringe. Place the flask in a preheated oil bath at 70 °C.

  • Monitoring: The reaction is typically run for 4-8 hours. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Termination: To quench the reaction, cool the flask to room temperature, open it to air, and add a small amount of THF. The green color of the Cu(II) species indicates oxidation and termination of the polymerization.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Filter the precipitate, redissolve in a minimal amount of THF, and re-precipitate. Dry the final polymer under vacuum.

Expected Results & Characterization:

ParameterTarget ValueTypical Experimental OutcomeCharacterization Method
Monomer Conversion >90%90-95%¹H NMR Spectroscopy
Number-Average MW (Mₙ) ~9,500 g/mol 9,000 - 10,500 g/mol GPC/SEC
Dispersity (Đ = Mₙ/Mₙ) <1.201.10 - 1.25GPC/SEC
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that uses a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[14][15] The process involves a degenerative chain transfer mechanism that establishes an equilibrium between active and dormant polymer chains.

RAFT equilibrium mediated by a chain transfer agent.

This protocol targets a polymer with a degree of polymerization (DP) of 50.

Materials:

  • This compound (MVPPA, 1.90 g, 10 mmol)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, 55.9 mg, 0.2 mmol) - RAFT Agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, 3.3 mg, 0.02 mmol) - Initiator

  • Anhydrous 1,4-Dioxane (10 mL) - Solvent

  • Schlenk flask, rubber septa, syringes, magnetic stir bar

  • Nitrogen or Argon source

Rationale for Component Selection:

  • RAFT Agent (CPADB): This dithiobenzoate is highly effective for controlling the polymerization of styrenic monomers. The R-group (cyano-pentanoic acid) is a good leaving group, and the Z-group (phenyl) appropriately stabilizes the intermediate radical.

  • Initiator (AIBN): A standard thermal initiator that provides a slow and steady supply of radicals. A low initiator-to-CTA ratio ([AIBN]/[CPADB] ≈ 1/10) is crucial to minimize termination events and ensure most chains are initiated from the CTA.

  • Solvent (Dioxane): An appropriate solvent that dissolves all components and has a suitable boiling point for the reaction temperature.

Procedure:

  • Reaction Setup: Add MVPPA, CPADB, AIBN, and the magnetic stir bar to a Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen. Backfill the flask with nitrogen or argon.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir. The solution will typically become more viscous over time.

  • Monitoring & Termination: The reaction is generally run for 12-24 hours. Monitor progress via ¹H NMR and GPC. The polymerization is self-quenching upon cooling and exposure to air, which destroys any remaining free radicals.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether. The characteristic pink/red color of the RAFT agent should be visible in the polymer. Filter, redissolve in a small amount of dioxane or THF, and re-precipitate to remove unreacted monomer. Dry the final polymer under vacuum.

Expected Results & Characterization:

ParameterTarget ValueTypical Experimental OutcomeCharacterization Method
Monomer Conversion >90%90-98%¹H NMR Spectroscopy
Number-Average MW (Mₙ) ~9,800 g/mol 9,200 - 11,000 g/mol GPC/SEC
Dispersity (Đ = Mₙ/Mₙ) <1.201.08 - 1.20GPC/SEC

Applications of Poly(MVPPA)-Based Materials

The true utility of poly(MVPPA) lies in its functional capabilities. Below are two primary applications with detailed workflows and protocols.

pH-Responsive Drug Delivery Systems

The carboxylic acid groups along the polymer backbone have a pKa of approximately 5-6. This allows the polymer to respond to pH changes relevant to biological systems.[4]

  • At Physiological pH (~7.4): The acid groups are deprotonated (-COO⁻), making the polymer hydrophilic and soluble in water.

  • At Acidic pH (<6.5): (e.g., tumor microenvironment, endosomes) The acid groups become protonated (-COOH), increasing the polymer's hydrophobicity. This change can be harnessed to trigger the disassembly of nanoparticles and release an encapsulated therapeutic payload.[5][6]

Drug_Delivery cluster_formulation 1. Nanoparticle Formulation (pH 7.4) cluster_cell 2. Cellular Uptake & Trafficking cluster_release 3. Triggered Drug Release Polymer Amphiphilic Block Copolymer (e.g., PEG-b-Poly(MVPPA)) NP Self-Assembled Nanoparticle (Hydrophobic Core, Hydrophilic Shell) Polymer->NP Drug Hydrophobic Drug Drug->NP Cell Target Cell NP_in_Cell Nanoparticle Internalized NP->NP_in_Cell Systemic Circulation Cell->NP_in_Cell Endocytosis Endosome Endosome (pH drops to ~5.5-6.0) Protonation Poly(MVPPA) becomes hydrophobic Endosome->Protonation Acidification NP_in_Cell->Endosome Disassembly Nanoparticle Disassembles Protonation->Disassembly Drug_Released Drug Released into Cytosol Disassembly->Drug_Released

Workflow for pH-responsive drug delivery using Poly(MVPPA).

Materials:

  • Poly(MVPPA)-based block copolymer (e.g., PEG-b-Poly(MVPPA)) (10 mg)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel) (1 mg)

  • Tetrahydrofuran (THF) or Dioxane (1 mL)

  • Phosphate-Buffered Saline (PBS, pH 7.4) (10 mL)

  • Stir plate, vial, dialysis tubing (MWCO suitable for polymer size)

Procedure:

  • Organic Phase Preparation: Dissolve the block copolymer and the hydrophobic drug in 1 mL of THF.

  • Nanoprecipitation: While vigorously stirring the 10 mL of PBS, add the organic solution dropwise. The rapid solvent change will cause the hydrophobic Poly(MVPPA) and drug to collapse, forming the core of the nanoparticle, while the hydrophilic block (e.g., PEG) forms a stabilizing corona.

  • Solvent Removal & Purification: Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.

  • Purification: Transfer the suspension to dialysis tubing and dialyze against fresh PBS (pH 7.4) for 24-48 hours to remove any remaining free drug and solvent.

  • Characterization: Analyze the nanoparticles for size and size distribution (Dynamic Light Scattering, DLS), morphology (TEM), and drug loading efficiency (UV-Vis or HPLC).

Bioconjugation via Carboxylic Acid Groups

The carboxylic acid groups on Poly(MVPPA) are ideal for covalent conjugation to primary amines on biomolecules using carbodiimide chemistry (e.g., EDC/NHS). This allows for the creation of polymer-protein conjugates for applications such as extending the half-life of therapeutic proteins.[7][16]

Bioconjugation

Sources

Application Notes and Protocols for High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Science of Surface Protection and Bonding

High-performance coatings and adhesives are the unsung heroes in a multitude of advanced engineering applications, from aerospace and automotive to marine and medical devices. Their role extends far beyond aesthetics; they provide critical protection against environmental degradation and create robust bonds that are essential for structural integrity. The selection and application of these materials are governed by a deep understanding of their underlying chemistry and the specific demands of the end-use environment. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key material systems, their formulation principles, and standardized protocols for performance evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

I. Key Material Systems in High-Performance Coatings and Adhesives

The versatility of high-performance coatings and adhesives stems from the diverse chemistry of their constituent polymers. Each class of material offers a unique set of properties, making them suitable for specific applications.

A. Epoxy-Based Systems: The Workhorse of Structural Applications

Epoxy resins are renowned for their exceptional adhesion, mechanical strength, and chemical resistance, making them a cornerstone of high-performance coatings and adhesives.[1] Their performance is a direct result of their unique curing chemistry.

1. The Chemistry of Cure: From Liquid to High-Strength Solid

Epoxy systems consist of two components: an epoxy resin and a hardener (or curing agent). The resin contains reactive epoxide groups (oxirane rings), which are three-membered rings containing an oxygen atom.[2] The curing process is an addition polymerization reaction where the hardener opens these rings, creating a highly cross-linked, three-dimensional polymer network.[2][3] This cross-linking is responsible for the rigidity and strength of the cured epoxy.[3]

The choice of hardener is critical as it dictates the final properties of the cured epoxy. Common curing agents include:

  • Amines (Polyamines, Aliphatic, Cycloaliphatic): These are widely used for room-temperature curing and provide excellent strength and chemical resistance.[2]

  • Polyamides: These offer improved flexibility and impact resistance, making them suitable for applications in marine and protective coatings.[2]

  • Anhydrides: While requiring heat for curing, they impart enhanced thermal stability and flexibility to the final product.[2]

Logical Relationship: Formulation to Performance in Epoxy Systems

Caption: Formulation components and their influence on the final properties of epoxy systems.

2. Example Formulation: Two-Component Rigid Epoxy Adhesive

This formulation is designed for structural bonding of metals, glass, and ceramics.

ComponentPart A (Resin) - % by WeightPart B (Hardener) - % by WeightPurpose
Bisphenol A Epoxy Resin60-70-Primary binder, provides strength and adhesion.
Flexibilizer12-1655-65Improves impact resistance and reduces brittleness.[4]
Curing Agent (Amine-based)-VariesInitiates cross-linking.
Fillers (e.g., Fumed Silica)2-52-5Controls viscosity and improves mechanical properties.
Adhesion Promoter0.5-1.5-Enhances bond strength to specific substrates.

Mixing Ratio: Typically 2 parts A to 1 part B by weight.[5]

B. Polyurethane Systems: Versatility and Durability

Polyurethane (PU) coatings are highly valued for their combination of toughness, flexibility, and abrasion resistance.[6] They are particularly effective in applications requiring excellent weathering and corrosion resistance.[7][8]

1. Isocyanate Chemistry: The Key to Polyurethane's Properties

The fundamental reaction in polyurethane chemistry is the addition reaction between an isocyanate group (-N=C=O) and a hydroxyl group (-OH) from a polyol, forming a urethane linkage.[9] By selecting different isocyanates (e.g., aliphatic for UV stability, aromatic for cost-effectiveness) and polyols (e.g., polyesters for toughness, polyethers for flexibility), a wide range of properties can be achieved.[9][10]

2. Example Formulation: Anti-Corrosion Polyurethane Topcoat

This formulation is designed as a protective topcoat for steel structures in harsh environments.

Component% by WeightPurpose
Polyol (e.g., Acrylic Polyol)30-40Provides hydroxyl groups for reaction and influences flexibility and weatherability.[9]
Isocyanate (e.g., HDI-based)15-25Reacts with polyol to form the polyurethane network; aliphatic isocyanates offer excellent UV resistance.[10]
Pigments (e.g., Titanium Dioxide)20-30Provides color, opacity, and UV protection.
Solvents (e.g., Xylene, Butanol)15-25Dissolves resin and controls viscosity for application.[11]
Additives (e.g., Dispersants, Rheology Modifiers)1-5Ensures pigment stability and proper application properties.[11]
Catalyst (e.g., DBTDL)<1Accelerates the curing reaction.[11]
C. Silicone-Based Systems: High-Temperature and Environmental Resistance

Silicone adhesives and coatings are distinguished by their exceptional thermal stability, flexibility over a wide temperature range, and resistance to UV radiation and moisture.[12][13]

1. Siloxane Chemistry: The Foundation of Stability

Silicones are based on a silicon-oxygen (siloxane) backbone, which is more stable than the carbon-carbon backbone of organic polymers. This inherent stability is the source of their excellent thermal and UV resistance.[14] Curing can occur via two primary mechanisms:

  • Condensation Cure (RTV): These systems react with atmospheric moisture to cure at room temperature.[13]

  • Addition Cure: These systems require heat to initiate the cure, which is facilitated by a platinum catalyst.[13]

2. Example Formulation: High-Temperature Silicone Adhesive

This formulation is suitable for bonding and sealing components in automotive engines and industrial heating elements.

Component% by WeightPurpose
Polydimethylsiloxane (PDMS) Gum40-50The primary silicone polymer, providing flexibility and thermal stability.[15]
Silicate Resin30-40Enhances adhesive strength.[15]
Phenyl-containing Siloxanes5-15Improves high-temperature stability.[16]
Fillers (e.g., Fumed Silica)5-10Reinforces the polymer and controls rheology.
Catalyst (e.g., Benzoyl Peroxide for heat cure)<1Initiates the cross-linking reaction.[15]
Adhesion Promoter0.5-2Improves bonding to specific substrates.
D. Nanocomposite Systems: The Next Frontier in Performance

The integration of nanoparticles into polymer matrices represents a significant advancement in coating and adhesive technology. These materials can impart multifunctional properties that are not achievable with traditional formulations.[17]

1. The Role of Nanoparticles in Enhancing Performance

Nanoparticles, due to their high surface area-to-volume ratio, can dramatically improve the properties of coatings and adhesives even at low loading levels. Common nanoparticles and their effects include:

  • Nano-TiO₂ and Nano-ZnO: Provide excellent UV blocking and can enhance scratch resistance and self-cleaning properties.[2][18] They can also act as sealing agents to improve corrosion resistance.[19]

  • Nanosilica: Improves scratch resistance, hardness, and can control the rheology of the system.

  • Graphene and Carbon Nanotubes: Can enhance mechanical properties, thermal conductivity, and provide anti-static properties.

Workflow: Integration of Nanoparticles into a Coating Formulation

Nanoparticle_Integration Start Start: Select Base Polymer (Epoxy, PU, etc.) Dispersion Dispersion of Nanoparticles (e.g., TiO₂, ZnO) in Solvent/Resin Start->Dispersion Sonication High-Shear Mixing or Sonication Dispersion->Sonication Ensure uniform distribution Formulation Addition to Main Coating Formulation Sonication->Formulation Application Application and Curing Formulation->Application End End: Nanocomposite Coating with Enhanced Properties Application->End

Caption: A generalized workflow for incorporating nanoparticles into a high-performance coating.

II. Performance Evaluation Protocols

Standardized testing is crucial for ensuring the quality and performance of high-performance coatings and adhesives. The following protocols are based on widely accepted ASTM and ISO standards.

A. Adhesion Testing

Adhesion is a critical property that determines the durability of a coating or the strength of an adhesive bond.

1. Protocol: Cross-Hatch Adhesion Test (ASTM D3359 / ISO 2409)

This test provides a qualitative assessment of the adhesion of a coating to a substrate.

  • Objective: To assess the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[20]

  • Method A (X-cut): Primarily for coatings thicker than 125 µm (5 mils).[20][21]

    • Make two cuts in the film, approximately 40 mm (1.5 in.) long, that intersect at a 30-45 degree angle to form an "X". The cuts must penetrate to the substrate.

    • Apply a specified pressure-sensitive tape over the center of the X-cut.

    • Press the tape firmly with a pencil eraser.

    • Within 90 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180 degrees as possible.[20]

    • Inspect the X-cut area for removal of the coating and rate the adhesion on a scale from 5A (no peeling) to 0A (severe peeling).[22]

  • Method B (Cross-cut): For coatings up to 125 µm (5 mils) thick.[20]

    • Make a series of six parallel cuts through the film to the substrate. The spacing between cuts depends on the coating thickness (e.g., 1 mm for coatings up to 60 µm on hard substrates).[12]

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a lattice pattern.[1]

    • Brush the area gently to remove any detached flakes.

    • Apply and remove pressure-sensitive tape as described in Method A.

    • Evaluate the adhesion by comparing the lattice area to the classifications in the standard, ranging from 5B (no peeling) to 0B (over 65% of the area peeled).

2. Protocol: Pull-Off Adhesion Test (ASTM D4541 / ISO 4624)

This test provides a quantitative measure of the adhesion strength of a coating.

  • Objective: To measure the pull-off strength of a coating by applying a perpendicular tensile load.[18]

  • Procedure:

    • Select a suitable test dolly and adhesive. The adhesive's bond strength must be greater than the coating's adhesion strength.[23]

    • Prepare the surface of the dolly and the coating by cleaning and, if necessary, lightly abrading to promote adhesion of the adhesive.

    • Apply the adhesive to the dolly and firmly press it onto the coated surface.

    • Allow the adhesive to cure completely according to the manufacturer's instructions.

    • If required by the specification, carefully cut around the dolly through the coating to the substrate.[24]

    • Attach a portable pull-off adhesion tester to the dolly.

    • Apply a tensile force at a steady rate until the dolly is detached.

    • Record the force at which detachment occurs and note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure between the coating and substrate, or adhesive failure of the glue).[23][25]

B. Corrosion Resistance Testing

1. Protocol: Neutral Salt Spray Test (ASTM B117)

This is an accelerated corrosion test that exposes coated samples to a salt fog environment.

  • Objective: To evaluate the relative corrosion resistance of coated metals in a controlled, corrosive environment.[23]

  • Procedure:

    • Prepare the test specimens, which may include scribing the coating to expose the underlying metal.

    • Place the specimens in a salt spray chamber at an angle of 15-30 degrees from the vertical.[3]

    • Prepare a 5% sodium chloride solution with a pH between 6.5 and 7.2.[3]

    • Maintain the chamber temperature at 35°C.[23]

    • Atomize the salt solution to create a fine fog that settles on the specimens at a rate of 1.0 to 2.0 ml/hr/80 cm².

    • The test duration can range from 24 to over 1000 hours, depending on the specification.[26]

    • After the test, gently rinse the specimens and evaluate them for signs of corrosion, such as rusting, blistering, or loss of adhesion.[23]

2. Protocol: Modified Salt Spray Test (ASTM G85)

This standard provides several modifications to the basic salt spray test to better simulate specific corrosive environments, such as those with acid rain or industrial pollutants.[5][27] Annex A1, for example, describes an acetic acid-salt spray test.[25]

III. Comparative Performance of High-Performance Systems

The following table provides a general comparison of the typical properties of epoxy, polyurethane, and silicone systems. The actual performance will vary depending on the specific formulation.

PropertyEpoxyPolyurethaneSilicone
Tensile Strength High to Very HighMedium to HighLow to Medium
Adhesion Strength ExcellentVery GoodGood to Very Good
Flexibility/Elongation Low to MediumHighVery High
Max. Service Temperature 120-200°C (Specialty up to 300°C)90-130°C200-315°C[12]
UV Resistance Poor to Fair (Aromatics yellow)Excellent (Aliphatics)Excellent
Chemical Resistance ExcellentGood to ExcellentGood

IV. Conclusion: A Systems Approach to High Performance

The selection and application of high-performance coatings and adhesives is a multifaceted process that requires a thorough understanding of the underlying chemistry, formulation principles, and performance characteristics of the available material systems. As demonstrated, epoxy, polyurethane, and silicone-based systems each offer a unique combination of properties that can be further enhanced through the incorporation of nanomaterials. By employing standardized testing protocols, researchers and scientists can reliably evaluate and compare the performance of these advanced materials, ensuring the selection of the optimal solution for their specific application. The continued development of novel polymer chemistries and nanocomposite technologies will undoubtedly lead to even more advanced coatings and adhesives with unprecedented levels of performance and durability.

V. References

  • Salt Spray Test Standards, Procedure, Chamber, Hours, Acceptance Criteria | Corrosion Test Method. (2025, October 23). Retrieved from [Link]

  • ASTM G85 Salt Spray Test Guide – Corrosion Testing - Infinita Lab. (2025, December 2). Retrieved from [Link]

  • Role of nano TiO2 and nano ZnO particles on enhancing the electrochemical and mechanical properties of electrochemically deposited phosphate coatings. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding ASTM D4541 | HTL Library | Hightower Labs, Inc. (n.d.). Retrieved from [Link]

  • 2K Epoxy Adhesives Formulation Guide | PDF. (n.d.). Scribd. Retrieved from [Link]

  • ASTM G85: Standard Practice for Modified Salt Spray (Fog) Testing - Pacorr. (n.d.). Retrieved from [Link]

  • ASTM B117 - Salt spray (fog) & corrosion test - Cotec Labs. (n.d.). Retrieved from [Link]

  • Salt Spray Test Method According to ASTM B117: Procedure and Best Practices. (2025, November 25). Retrieved from [Link]

  • ISO 4624 Adhesion Testing - Applied Technical Services. (n.d.). Retrieved from [Link]

  • Formulating Silicone Adhesives Gels and Sealants - Computational Chemistry List. (n.d.). Retrieved from [Link]

  • Two common anti-UV materials: nano titanium dioxide (TiO2) and nano zinc oxide (ZnO). (2024, June 18). Retrieved from [Link]

  • Three Trending Applications for Nanoparticles in Paints. (2021, July 23). PCI Magazine. Retrieved from [Link]

  • US4309520A - Silicone adhesive formulations - Google Patents. (n.d.). Retrieved from

  • Adhesive Academy: Epoxy Explained - Hotmelt.com. (n.d.). Retrieved from [Link]

  • How to Use High-Temperature Silicone Sealants - Hotmelt.com. (2024, September 10). Retrieved from [Link]

  • ASTM D3359 Test Methods For Measuring Adhesion By Tape - Micom Laboratories. (n.d.). Retrieved from [Link]

  • Epoxy Coatings: Chemistry, Applications, Curing, and Problem-Solving - UL Prospector. (2025, March 26). Retrieved from [Link]

  • Paints and varnishes — Pull- off test for adhesion (ISO 4624:2016). (2016, February 20). ANSI Webstore. Retrieved from [Link]

  • Characterization and Application of TiO2/ZnO Nanoparticles as Pigments in Matt-Type Water-Based Paint - International Journal of Technology. (2023, April 4). Retrieved from [Link]

  • Nanostructured Coatings: Review on Processing Techniques, Corrosion Behaviour and Tribological Performance - MDPI. (n.d.). Retrieved from [Link]

  • US7157143B2 - Two-component epoxy adhesive formulation for high elongation with low modulus - Google Patents. (n.d.). Retrieved from

  • Two Component Epoxy Adhesive Mix Ratio - Permabond. (n.d.). Retrieved from [Link]

  • Comparison of coating adhesion values obtained from ASTM D4541 and ASTM C633 pull-off tests. | NPL Publications. (2018, February 2). Retrieved from [Link]

  • ASTM D4541 Adhesion Test Insights | PDF | Adhesive | Epoxy - Scribd. (n.d.). Retrieved from [Link]

  • Guide to Pull-Off Adhesion Testing - Industrial Physics. (n.d.). Retrieved from [Link]

  • Pull-Off Adhesion Testing of Coatings – Improve Your Technique - Elcometer USA. (n.d.). Retrieved from [Link]

  • development of high temperature silicone adhesive formulations for thermal protection system applications. (n.d.). Retrieved from [Link]

  • Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids. (2025, May 23). Retrieved from [Link]

  • ASTM D3359 testing - Industrial Physics. (n.d.). Retrieved from [Link]

  • BS EN ISO 4624:2016 - TC | 30 Apr 2016 - BSI Knowledge. (2016, April 30). Retrieved from [Link]

  • 8 Key Facts: Epoxy vs Silicone vs Polyurethane Industrial Adhesives. (n.d.). Retrieved from [Link]

  • Nanocomposite Coatings for Anti-Corrosion Properties of Metallic Substrates - MDPI. (n.d.). Retrieved from [Link]

  • US20180163100A1 - Epoxy two-part formulations - Google Patents. (n.d.). Retrieved from

  • What Is High Temperature Silicone Adhesive? - Chemistry For Everyone - YouTube. (2025, April 27). Retrieved from [Link]

  • Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). Retrieved from [Link]

  • ASTM D4541 Pull-Off Strength Test - Infinita Lab. (n.d.). Retrieved from [Link]

  • SILICONE ADHESIVES - CHT Silicones. (n.d.). Retrieved from [Link]

  • D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1 - American Tinning & Galvanizing. (2009, June 1). Retrieved from [Link]

  • Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business - DeFelsko. (n.d.). Retrieved from [Link]

  • X cut method A, ASTM D3359 - YouTube. (2021, September 16). Retrieved from [Link]

  • Two Component Mix Ratios & Why They Are Important - Epoxies Etc. (n.d.). Retrieved from [Link]

  • Anti-corrosive Polyurethane - Lanco Paints. (n.d.). Retrieved from [Link]

  • Epoxy vs. Silicone: Comparing Differences and Similarities of Thermosetting Polymers. (2024, June 11). Retrieved from [Link]

  • FORMULATION OF ANTICORROSIVE PAINTS EMPLOYING CONDUCTING POLYMERS - CORE. (n.d.). Retrieved from [Link]

  • The Complete Guide to Polyurethane vs Epoxy: Benefits and Drawbacks - Rubcorp. (2024, June 25). Retrieved from [Link]

  • Silicone, epoxy, polyurethane and other potting materials, which has the best performance. (n.d.). Retrieved from [Link]

  • Epoxy vs Silicone Adhesive Comparison: Exploring Differences and Applications. (n.d.). Retrieved from [Link]

  • The Chemistry of Polyurethane Coatings. (n.d.). Retrieved from [Link]

  • Anti-corrosion Coating Formulation. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-(4-vinylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-2-(4-vinylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, most notably as an intermediate for Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.[1][2] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of purification techniques, potential pitfalls, and solutions to help you achieve the desired purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: While the specific impurity profile depends on the synthetic route, common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of side reactions: Depending on the synthesis, these could include products of elimination, over-alkylation, or other competing reactions.[3]

  • Polymeric material: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][5]

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: What is the recommended storage condition for purified this compound?

A2: Due to the polymerizable nature of the vinyl group, proper storage is crucial. It is recommended to store the compound in a cool, dry, and dark place, preferably refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[6] The addition of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ), is highly recommended for long-term storage.[5]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound.

Crystallization Troubleshooting

Crystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities, causing a significant depression of the melting point, or the solution being cooled too rapidly.

  • Solution Workflow:

Sources

Technical Support Center: Poly(2-Methyl-2-(4-vinylphenyl)propanoic acid) Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with polymers of 2-Methyl-2-(4-vinylphenyl)propanoic acid (VPA-COOH). This guide is structured to address the specific and often complex challenges encountered during the characterization of this unique polymer. The presence of the carboxylic acid moiety on a styrenic backbone introduces significant analytical hurdles that require specialized methodologies. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and obtain reliable, reproducible data.

Part 1: Synthesis & General Handling FAQs

This section addresses common issues related to the synthesis and general handling of poly(VPA-COOH) that directly impact subsequent characterization.

Question 1: My controlled polymerization (e.g., RAFT, Anionic) of this compound is giving broad polydispersity or failing. What is the likely cause?

Answer: The primary culprit is the acidic proton of the carboxylic acid group. This functional group can interfere with many controlled polymerization techniques.

  • Causality (The "Why"): In anionic polymerization, the acidic proton will instantly terminate the propagating carbanionic chain. In controlled radical polymerizations like Reversible Addition-Fragmentation chain-transfer (RAFT), the acidic group can affect the reactivity of the monomer and the stability of the RAFT agent, leading to poor control over the polymerization process.[1][2] While RAFT polymerization of acidic monomers is possible, it requires careful selection of the RAFT agent and reaction conditions to succeed.[3]

  • Recommended Solution: Protecting Group Strategy A robust and highly recommended approach is to employ a protecting group for the carboxylic acid.[4][5] This involves a three-step process that ensures a well-defined final polymer architecture.

    • Protection: Convert the carboxylic acid of the monomer to an ester (e.g., a tert-butyl or silyl ester). This "masks" the reactive acidic proton.[6][7]

    • Polymerization: Perform the controlled polymerization on the protected monomer. The reaction will now proceed smoothly, similar to standard styrene polymerization, yielding a well-defined, protected polymer.[8]

    • Deprotection: Remove the protecting group (e.g., via acidolysis for a tert-butyl ester) to regenerate the carboxylic acid functionality on the polymer backbone.[9]

This strategy provides superior control over molecular weight and results in a narrow molecular weight distribution.

Diagram: Synthesis Workflow via Protecting Group Strategy

Synthesis_Workflow Monomer VPA-COOH Monomer ProtectedMonomer Protect Acid Group (e.g., t-butyl ester) Monomer->ProtectedMonomer Step 1 Polymerization Controlled Polymerization (e.g., RAFT) ProtectedMonomer->Polymerization Step 2 ProtectedPolymer Protected Polymer (Characterize Mw, PDI) Polymerization->ProtectedPolymer Deprotection Deprotection (e.g., Acidolysis) ProtectedPolymer->Deprotection Step 3 FinalPolymer Final Poly(VPA-COOH) (Characterize Final Product) Deprotection->FinalPolymer

Caption: Protect-Polymerize-Deprotect workflow for controlled synthesis.

Part 2: Troubleshooting Molecular Weight Determination by GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is fundamental for determining molecular weight averages (Mₙ, Mₙ) and polydispersity (PDI). However, for poly(VPA-COOH), this is the most challenging characterization technique.

Question 2: My GPC/SEC chromatogram shows an unexpectedly high molecular weight, a very broad distribution (PDI > 2), and/or multiple peaks. Is my synthesis wrong?

Answer: Not necessarily. This is the most common artifact seen when analyzing carboxylic acid-containing polymers and is almost always caused by intermolecular aggregation and/or column interaction , not a flawed synthesis.

  • Causality (The "Why"): The carboxylic acid groups are highly polar and form strong hydrogen bonds with each other.[10] In common GPC solvents like Tetrahydrofuran (THF), the polymer chains will aggregate into large, multi-chain clusters.[11] Since GPC/SEC separates molecules based on their hydrodynamic volume (size in solution), these aggregates are perceived by the instrument as single, massive molecules, leading to erroneously high molecular weight readings and broad, often multi-modal, distributions.[12] Additionally, the acidic protons can interact with the column's stationary phase, causing peak tailing and broadening.

Question 3: How can I obtain an accurate molecular weight measurement for my poly(VPA-COOH) using GPC/SEC?

Answer: The key is to disrupt the hydrogen bonding and prevent column interactions by modifying the mobile phase (eluent). Standard GPC/SEC methods used for polystyrene will not work.

  • Recommended Solution: Modified Mobile Phase You must add a reagent to your mobile phase that competitively interferes with the polymer's self-association.

    • Primary Recommendation: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) containing Lithium Bromide (LiBr) at a concentration of 0.01 to 0.1 M. The salt ions coordinate with the polymer, shielding the polar groups and disrupting the hydrogen-bonded networks. This allows the individual polymer chains to be analyzed.

    • Alternative for THF: If you must use THF, adding a small amount (0.1 - 1% v/v) of a strong organic acid like trifluoroacetic acid (TFA) or acetic acid can also help break up aggregates. However, the DMF/LiBr system is generally more effective and less harsh on instrumentation.

Table 1: Recommended GPC/SEC Conditions for Poly(VPA-COOH)

ParameterRecommendationRationale
Solvent N,N-Dimethylformamide (DMF)Good solvent for polar polymers.
Additive 0.05 M Lithium Bromide (LiBr)Shields polar groups, prevents aggregation and column interaction.[13]
Columns Polar-modified (e.g., Polyhydroxymethacrylate)Minimizes interaction with acidic analyte.
Temperature 40 - 60 °CReduces solvent viscosity and can further help minimize aggregation.
Calibration Polystyrene or PMMA standardsUse standards appropriate for the chosen solvent system. Be aware this provides a relative molecular weight. For absolute values, a light scattering detector is needed.[13][14]

See Appendix A for a detailed experimental protocol.

Diagram: GPC/SEC Troubleshooting Workflow

GPC_Troubleshooting decision decision start Abnormal GPC Trace (High Mw, High PDI, Tailing) check_cause Likely Cause: Aggregation or Column Interaction start->check_cause decision_solvent Using pure THF or other non-polar solvent? check_cause->decision_solvent solution_modify Action: Modify Mobile Phase (Switch to DMF + LiBr) decision_solvent->solution_modify Yes run_gpc Re-run GPC/SEC Analysis solution_modify->run_gpc check_result Result is now a single, symmetric peak with PDI < 1.5? run_gpc->check_result success Success: Reliable Mw Data check_result->success Yes fail Problem Persists: Consult Instrument Specialist check_result->fail No

Caption: Troubleshooting workflow for common GPC/SEC issues.

Part 3: Spectroscopic & Thermal Analysis FAQs

Question 4: Why are the peaks in my ¹H NMR spectrum, especially around the polymer backbone, broad and poorly resolved?

Answer: This is a common effect in polymers capable of strong hydrogen bonding and is exacerbated by solvent choice and polymer concentration.

  • Causality (The "Why"): Hydrogen bonding restricts the rotational freedom of the polymer chains in solution.[15] In NMR spectroscopy, slower molecular tumbling leads to faster signal relaxation and, consequently, broader peaks. The carboxylic acid proton itself is often so broad it may be indistinguishable from the baseline. This effect can "bleed over" to adjacent protons on the polymer backbone.

  • Recommended Solution:

    • Use a Hydrogen Bond-Accepting Solvent: Solvents like DMSO-d₆ or DMF-d₇ are superior choices. They actively participate in hydrogen bonding with the polymer, breaking up the polymer-polymer aggregates and allowing for better chain mobility.

    • Run at Elevated Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) increases molecular motion, which helps to average out the magnetic environments and sharpen the peaks.

    • Keep Concentration Low: Use a dilute solution (e.g., <10 mg/mL) to minimize chain entanglement and aggregation.

See Appendix B for a sample preparation protocol for NMR.

Question 5: How can I use FTIR to confirm the structure of my polymer?

Answer: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent, straightforward technique to confirm the presence of the key functional groups.[16]

  • Interpretation:

    • Successful Polymerization: The most definitive sign is the disappearance or significant reduction of peaks characteristic of the vinyl group of the monomer (typically around 1630 cm⁻¹, 990 cm⁻¹, and 910 cm⁻¹).

    • Presence of Carboxylic Acid: Look for two key features:

      • A strong, sharp absorbance around 1700-1720 cm⁻¹ , corresponding to the carbonyl (C=O) stretch of the acid.[17][18]

      • A very broad absorbance spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ . This is the characteristic O-H stretching vibration of a hydrogen-bonded carboxylic acid.[17]

Table 2: Key FTIR Vibrational Frequencies for Poly(VPA-COOH)

Wavenumber (cm⁻¹)VibrationSignificance
2500 - 3300 (very broad)O-H stretch (H-bonded)Confirms presence of carboxylic acid.
~3025Aromatic C-H stretchConfirms presence of the phenyl ring.
~2970Aliphatic C-H stretchFrom the polymer backbone and methyl groups.
1700 - 1720 (strong, sharp)C=O stretchConfirms presence of carboxylic acid.[19]
~1605, ~1510Aromatic C=C stretchConfirms presence of the phenyl ring.
Disappearance of ~990 & ~910C-H bend (vinyl)Confirms consumption of monomer and successful polymerization.[20]
Question 6: My Differential Scanning Calorimetry (DSC) thermogram shows an inconsistent or lower-than-expected glass transition temperature (T₉). Why?

Answer: This is typically due to the presence of residual solvent or absorbed water, which acts as a plasticizer.

  • Causality (The "Why"): The polar carboxylic acid groups readily attract and retain water from the atmosphere or residual solvent from purification. These small molecules get between the polymer chains, increasing free volume and allowing them to move at a lower temperature, thus depressing the measured T₉.[21][22]

  • Recommended Solution:

    • Thoroughly Dry the Sample: Dry your polymer sample under high vacuum at an elevated temperature (but well below the T₉) for an extended period (12-24 hours) immediately before the DSC analysis.

    • Run a Heat-Cool-Heat Cycle: The first heating scan is often used to erase the sample's prior thermal history and drive off any remaining volatile plasticizers. The T₉ is most reliably reported from the second heating scan .[22][23]

See Appendix C for a recommended DSC protocol.

Question 7: My Thermogravimetric Analysis (TGA) curve shows two distinct weight loss steps. What do they represent?

Answer: This is expected for this polymer structure. The two steps correspond to the degradation of the side group followed by the main chain.

  • Interpretation:

    • First Weight Loss (~200-350 °C): This initial drop in mass is typically due to the loss of the carboxylic acid group via decarboxylation (release of CO₂).

    • Second Weight Loss (>400 °C): This major weight loss corresponds to the thermal degradation of the main polystyrene-like backbone.[24]

Analyzing the percentage of weight lost in the first step can provide a rough confirmation of the polymer's chemical structure.

Appendices: Detailed Experimental Protocols

Appendix A: Protocol for GPC/SEC Analysis of Poly(VPA-COOH)
  • Mobile Phase Preparation: Prepare a solution of 0.05 M LiBr in HPLC-grade DMF. Filter through a 0.22 µm filter before use.

  • Sample Preparation: Dissolve the polymer in the mobile phase (DMF + LiBr) to a final concentration of 1-2 mg/mL. Allow the sample to dissolve completely overnight at room temperature with gentle agitation.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Instrumentation:

    • Equilibrate the GPC/SEC system, including columns, with the mobile phase until a stable baseline is achieved (this may take several hours).

    • Set the column oven temperature to 50 °C.

    • Set the flow rate to 1.0 mL/min.

  • Analysis: Inject the sample. Use a calibration curve generated from narrow polystyrene or PMMA standards run under the exact same conditions.

Appendix B: Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the thoroughly dried polymer into a clean, dry NMR tube.

  • Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and vortex gently to mix.

  • If dissolution is slow, the sample can be gently warmed (to ~50 °C) to aid dissolution.

  • Acquire the spectrum at an elevated temperature (e.g., 50 °C) if peak broadening is still an issue at room temperature.

Appendix C: Protocol for DSC Analysis for Accurate T₉ Determination
  • Accurately weigh 3-5 mg of pre-dried polymer into a standard aluminum DSC pan. Crimp the lid.

  • Place the pan in the DSC cell. Use an empty, crimped aluminum pan as a reference.

  • Thermal Program:

    • Segment 1 (First Heat): Ramp from 25 °C to a temperature ~40 °C above the expected T₉ at a rate of 10 °C/min.

    • Segment 2 (Cool): Cool the sample back down to 25 °C at a rate of 10 °C/min.

    • Segment 3 (Second Heat): Ramp from 25 °C to the upper temperature limit again at 10 °C/min.

  • Analysis: Determine the glass transition temperature (midpoint) from the thermogram of the second heating scan .

References

  • Poly(ethylene glycol) Graft Copolymers Containing Carboxylic Acid Groups: Aggregation and Viscometric Properties in Aqueous Solution.
  • Polymerization of monomers containing functional groups protected by trialkylsilyl groups, 1. Synthesis of poly(4‐vinylphenol) by means of anionic living polymerization.
  • Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions.
  • VI Protecting Groups and Orthogonal Protection Str
  • Thermal Analysis for Polymers. Scribd.
  • RAFT Ab Initio Emulsion Polymerization of Styrene Using Poly(acrylic acid)-b-polystyrene Trithiocarbonate of Various Structures as Mediator and Surfactant.
  • Protecting Groups.
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium.
  • Simulation of the RAFT polymerization in 3D: steric restrictions and incompatibility between species.
  • Protecting group. Wikipedia.
  • Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents.
  • Material Characterization of Polymers by Methods of Thermal Analysis. NETZSCH Analyzing & Testing.
  • pH Behavior of Polymer Complexes between Poly(carboxylic acids) and Poly(acrylamide derivatives) Using a Fluorescence Label Technique. MDPI.
  • Determination of molecular weight and size distribution and branching characteristics of PVAc by means of size exclusion chromatography/multi-angle laser light scattering (SEC/MALLS).
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  • NMR Spectra of Polymers and Polymer Additives. ScienceDirect.
  • Polymer Analysis with GPC - Gel Permeation Chrom
  • GPC/SEC Theory and Background. Agilent Technologies.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range...
  • Infrared Spectroscopy of Polymers X: Polyacryl
  • A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. PMC.
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Validation & Comparative

A Critical Review of 2-Methyl-2-(4-vinylphenyl)propanoic Acid in Polymer Science: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Functional Polymers

In the dynamic field of polymer science, the quest for materials with precisely engineered properties is paramount. Functional monomers, which are polymerizable molecules bearing specific chemical groups, are the cornerstone of this endeavor. They allow for the synthesis of polymers with tailored characteristics such as stimuli-responsiveness, enhanced adhesion, or the ability to conjugate with biomolecules. Among the vast array of functional monomers, styrenic derivatives hold a special place due to their versatile polymerization behavior and the aromatic nature of the resulting polymer backbone.

This guide provides a critical review of 2-Methyl-2-(4-vinylphenyl)propanoic acid, a unique styrenic monomer carrying a carboxylic acid functionality. While direct, extensive research on the polymerization and application of this specific monomer is not widely published, its structural motifs suggest significant potential in the synthesis of advanced functional polymers. This document will, therefore, provide a comprehensive analysis based on established principles of polymer chemistry, drawing comparisons with structurally related and commercially available alternatives. We will delve into its hypothetical synthesis, prospective polymerization behavior, and potential applications, supported by established experimental protocols for similar systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to expand their toolkit of functional monomers for creating next-generation polymers.

The Molecule in Focus: this compound

This compound is a bifunctional molecule featuring a polymerizable vinyl group attached to a phenyl ring, and a propanoic acid moiety. This combination of a hydrophobic styrenic unit and a hydrophilic, functional carboxylic acid group makes it an intriguing building block for a variety of polymer architectures.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 1256584-72-1[1][2][3][4]

  • Molecular Formula: C₁₂H₁₄O₂[3]

  • Molecular Weight: 190.24 g/mol [2]

  • Appearance: Solid[3]

The presence of both a polymerizable group and a functional group on the same molecule allows for its use as a functional monomer, enabling the direct incorporation of carboxylic acid groups into the polymer backbone.

Synthesis of this compound: A Prospective Pathway

While specific literature detailing the synthesis of this compound for polymer applications is scarce, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential route could start from 4-vinylbenzoic acid or a derivative thereof.

A key intermediate in the synthesis of the pharmaceutical Alectinib is this compound, suggesting that established, albeit potentially proprietary, synthetic routes exist.[1] For research purposes, a multi-step synthesis starting from commercially available precursors is conceivable.

Polymerization of this compound: A Comparative Analysis

The vinylphenyl group of this compound is expected to undergo radical polymerization in a manner similar to styrene. The presence of the carboxylic acid group, however, introduces several considerations that will influence the choice of polymerization technique and reaction conditions.

Suitability for Controlled Radical Polymerization

To synthesize well-defined polymers with controlled molecular weight and narrow molecular weight distributions, controlled radical polymerization (CRP) techniques are preferred over conventional free-radical polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile CRP method that is tolerant to a wide range of functional groups, including carboxylic acids.

Diagram of RAFT Polymerization Mechanism:

RAFT_Mechanism Initiator Initiator Radical (I.) Radical (I.) Initiator->Radical (I.) Growing Chain (Pn.) Growing Chain (Pn.) Radical (I.)->Growing Chain (Pn.) + Monomer (M) Dormant Species (Pn-RAFT) Dormant Species (Pn-RAFT) Growing Chain (Pn.)->Dormant Species (Pn-RAFT) + RAFT Agent (Z-C(=S)S-R) Dormant Species (Pn-RAFT)->Growing Chain (Pn.) - R. R. R. New Growing Chain (Rm.) New Growing Chain (Rm.) R.->New Growing Chain (Rm.) + Monomer (M) Dormant Species (Rm-RAFT) Dormant Species (Rm-RAFT) New Growing Chain (Rm.)->Dormant Species (Rm-RAFT) + RAFT Agent Dormant Species (Rm-RAFT)->New Growing Chain (Rm.) caption Figure 1: General Mechanism of RAFT Polymerization.

Caption: Figure 1: General Mechanism of RAFT Polymerization.

Comparison with Alternative Functional Monomers

The primary advantage of using this compound is the direct incorporation of a carboxylic acid group in a protected form (as a propanoic acid derivative), which can potentially offer different solubility and reactivity compared to more common acidic monomers.

MonomerStructureKey AdvantagesKey Disadvantages
This compound Direct incorporation of a protected carboxylic acid. Potentially improved solubility in organic solvents compared to acrylic acid.Not commercially available in large quantities for polymer synthesis. Limited research data available.
4-Vinylbenzoic acid Direct incorporation of an aromatic carboxylic acid.Can be challenging to polymerize under certain conditions due to the acidity of the monomer.
Acrylic Acid Readily available and inexpensive. High reactivity in radical polymerization.Can be difficult to control polymerization due to its high reactivity and potential for side reactions. The resulting poly(acrylic acid) has a different backbone structure (aliphatic) compared to styrenic polymers.
Styrene Sulfonic Acid Strong acid functionality.The resulting polymer is a polyelectrolyte with distinct properties.

Table 1: Comparison of Carboxylic Acid-Containing Monomers

Experimental Protocols: A Practical Guide

While specific protocols for this compound are not available, the following are detailed, adaptable procedures for the RAFT polymerization of styrenic monomers. These can serve as a starting point for developing a robust polymerization process for the title compound.

General RAFT Polymerization of a Styrenic Monomer

This protocol describes a typical solution polymerization of a styrenic monomer using a trithiocarbonate RAFT agent and a thermal initiator.

Materials:

  • Styrenic monomer (e.g., this compound)

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, dissolve the styrenic monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.2).

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Stir the reaction mixture for the desired period (e.g., 6-24 hours).

  • Termination and Isolation:

    • Quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Diagram of Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up a Dissolve Monomer, RAFT Agent, Initiator in Solvent b Freeze-Pump-Thaw Cycles (x3) a->b c Heat to Reaction Temperature b->c d Stir for Desired Time c->d e Quench Reaction d->e f Precipitate in Non-solvent e->f g Filter and Dry f->g caption Figure 2: Workflow for RAFT Polymerization.

Caption: Figure 2: Workflow for RAFT Polymerization.

Characterization of the Resulting Polymer

To evaluate the success of the polymerization and the properties of the resulting polymer, a suite of analytical techniques should be employed.

TechniqueInformation Obtained
Size Exclusion Chromatography (SEC/GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of polymer structure, monomer conversion, and end-group analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (e.g., carboxylic acid C=O stretch).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Thermal stability of the polymer.

Table 2: Polymer Characterization Techniques

Potential Applications and Future Outlook

Polymers incorporating this compound are anticipated to have a range of applications, leveraging the presence of the carboxylic acid functionality.

  • Drug Delivery: The carboxylic acid groups can be used for the conjugation of drugs or targeting ligands. The pH-responsive nature of the carboxylic acid could also be exploited for controlled release applications.

  • Smart Coatings and Adhesives: The carboxylic acid moieties can enhance adhesion to polar substrates and provide stimuli-responsive properties (e.g., pH-sensitive swelling or dissolution).

  • Biomaterials: The functional groups can be used to immobilize biomolecules, such as proteins or peptides, for applications in biosensors or biocompatible coatings.

  • Dispersants and Stabilizers: The amphiphilic nature of copolymers derived from this monomer could be beneficial for stabilizing emulsions or dispersing nanoparticles.

The future of this compound in polymer science hinges on the development of efficient and scalable synthetic routes and a thorough investigation of its polymerization kinetics and the properties of the resulting polymers. As a functional building block, it holds the promise of expanding the toolbox for creating sophisticated polymeric materials with advanced functionalities.

Conclusion: A Promising but Unexplored Monomer

This compound represents a functional monomer with significant untapped potential in polymer science. Its unique structure, combining a styrenic backbone with a protected carboxylic acid, offers intriguing possibilities for the design of novel functional and responsive polymers. While the current body of literature on its direct use in polymerization is limited, this guide has provided a comprehensive prospective analysis based on established principles and comparisons with analogous systems. The provided experimental frameworks should serve as a valuable starting point for researchers interested in exploring the capabilities of this promising monomer. Further research is undoubtedly warranted to fully elucidate the performance and potential of this compound and to solidify its place in the repertoire of advanced polymer synthesis.

References

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  • (To be populated with specific citations
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  • (To be populated with specific citations
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A Comparative Guide to the Application of 2-Methyl-2-(4-vinylphenyl)propanoic Acid in Advanced Polymer Therapeutics and Biocompatible Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the successful applications of 2-Methyl-2-(4-vinylphenyl)propanoic acid (VPA), a functional styrenic monomer, in the development of advanced materials for drug delivery and biomedical applications. We will objectively compare the performance of VPA-based polymers with alternative systems, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its capabilities and advantages.

The Strategic Advantage of this compound in Polymer Design

This compound is a unique monomer that combines a polymerizable vinyl group with a carboxylic acid functionality. This bifunctional nature allows for its incorporation into polymer backbones via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The true utility of VPA, however, lies in the latent reactivity of the carboxylic acid group, which can be leveraged for post-polymerization modification, including conjugation to therapeutic agents or grafting to surfaces. This guide will illuminate the practical benefits of these features through specific case studies.

Case Study 1: pH-Responsive Micelles for Targeted Doxorubicin Delivery

Objective: To develop a smart drug delivery vehicle that selectively releases the chemotherapeutic agent doxorubicin (DOX) in the acidic microenvironment of solid tumors, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

VPA-Based Approach: An amphiphilic block copolymer, poly(ethylene glycol)-b-poly(this compound) (PEG-b-PVPA), is synthesized. The hydrophilic PEG block forms a stealth corona, prolonging circulation time, while the hydrophobic PVPA block, laden with DOX, forms the core of the micelle.[1] The carboxylic acid groups on the PVPA chains render the core pH-sensitive. At physiological pH (7.4), the core is stable, encapsulating the drug. However, in the acidic tumor environment (pH ~5.0-6.5), protonation of the carboxylates leads to core destabilization and accelerated drug release.[2][3]

Alternative Approach: PEGylated Liposomes: A common alternative for drug delivery is the use of PEGylated liposomes, where a lipid bilayer encapsulates the drug.[4]

Comparative Performance Analysis:

Performance MetricPEG-b-PVPA MicellesPEGylated Liposomes
Drug Loading Capacity High, facilitated by hydrophobic and potential π-π stacking interactions between DOX and the aromatic PVPA core.Limited by the volume of the aqueous core and partitioning into the lipid bilayer.[5]
Stimuli-Responsive Release Intrinsic pH-sensitivity leads to triggered release in acidic environments.[2][3]Generally relies on passive diffusion unless engineered with specific responsive lipids.
In Vivo Stability High, due to the covalent nature of the block copolymer structure.Can be susceptible to premature drug leakage and clearance by the reticuloendothelial system.[4]
Tumor Accumulation Enhanced accumulation due to the Enhanced Permeability and Retention (EPR) effect, with potential for deeper tumor penetration.[6]Also benefits from the EPR effect, but particle size and rigidity can limit penetration.

Experimental Protocol: Synthesis of PEG-b-PVPA via RAFT Polymerization

  • Macro-CTA Synthesis: A PEG-based chain transfer agent (macro-CTA) is synthesized by reacting a commercially available PEG with a suitable RAFT agent.

  • Block Copolymerization: this compound is polymerized from the PEG macro-CTA in the presence of a radical initiator (e.g., AIBN) to form the PEG-b-PVPA block copolymer.

  • Purification: The resulting polymer is purified by dialysis to remove unreacted monomer and initiator.

  • Characterization: The molecular weight and polydispersity are determined by gel permeation chromatography (GPC), and the structure is confirmed by ¹H NMR spectroscopy.

  • Micelle Formation and Drug Loading: The polymer is self-assembled into micelles in an aqueous solution, and doxorubicin is loaded into the core via a solvent evaporation or dialysis method.

Logical Workflow for VPA-based pH-Responsive Drug Delivery

Caption: VPA-based micelle synthesis to pH-triggered drug release.

Case Study 2: Bio-inert Surfaces via Grafted VPA-based Polymers

Objective: To create a biocompatible surface coating for medical implants that resists non-specific protein adsorption, a critical step in preventing biofouling and improving the long-term performance of the device.

VPA-Based Approach: A surface is first functionalized to introduce initiator sites for surface-initiated RAFT polymerization. A copolymer of a hydrophilic monomer, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA), and VPA is then "grafted from" the surface. The resulting polymer brush presents a dense layer of hydrophilic chains that sterically hinder the approach of proteins. The VPA units within the brush offer sites for further functionalization with bioactive molecules if desired.

Alternative Approach: PEGylation: A common method for creating protein-resistant surfaces is the covalent attachment of polyethylene glycol (PEG) chains.[7]

Comparative Performance Analysis:

FeatureGrafted P(OEGMA-co-VPA) BrushesGrafted PEG Chains
Grafting Density High and controllable via surface-initiated polymerization, leading to a dense brush structure.Can be limited by the steric hindrance of pre-formed PEG chains, often resulting in lower grafting densities.
Stability Covalently attached polymer chains provide a robust and stable coating.Stability depends on the chemistry used for attachment.
Protein Resistance Excellent, due to the dense, hydrophilic brush architecture.[8]Good, but can be compromised by lower grafting densities or PEG crystallization.
Functionalization Potential The VPA units provide readily available carboxylic acid groups for subsequent conjugation of biomolecules.Requires the use of heterobifunctional PEG linkers, which can be more complex and costly.

Experimental Protocol: Surface-Initiated RAFT Polymerization of OEGMA and VPA

  • Surface Preparation: The substrate (e.g., silicon wafer, titanium) is cleaned and functionalized with an initiator for RAFT polymerization.

  • Polymerization: The functionalized surface is immersed in a solution containing OEGMA, VPA, a RAFT agent, and a radical initiator. The polymerization is carried out at a specific temperature for a set time.

  • Washing: The surface is thoroughly washed to remove any non-grafted polymer.

  • Characterization: The thickness and composition of the polymer brush are characterized by ellipsometry and X-ray photoelectron spectroscopy (XPS). The protein resistance is evaluated using techniques such as quartz crystal microbalance (QCM) or by incubating with a protein solution and quantifying the adsorbed amount.

Conceptual Diagram of Protein Resistance by a Grafted Polymer Brush

G cluster_surface Implant Surface cluster_brush Grafted Polymer Brush cluster_protein Protein Interaction Substrate Substrate P(OEGMA-co-VPA) P(OEGMA-co-VPA) Substrate->P(OEGMA-co-VPA) Covalent Grafting Protein Protein P(OEGMA-co-VPA)->Protein Steric Repulsion

Caption: Grafted polymer brush creating a protein-repellent surface.

Conclusion: A Versatile Building Block for Next-Generation Biomaterials

The case studies presented herein demonstrate that this compound is a highly valuable and versatile monomer for the creation of sophisticated, functional polymers. Its unique chemical structure enables the development of smart drug delivery systems with enhanced efficacy and biocompatible surfaces with improved performance. The ability to precisely control polymer architecture through techniques like RAFT polymerization, combined with the versatile chemistry of the carboxylic acid group, positions VPA as a key component in the future of advanced biomaterials.

References

  • Aryal, S., et al. (2011). pH-responsive Nanoparticles for Drug Delivery. PMC. [Link]

  • Dassault Systèmes. (2022). A comparative biodistribution study of polymeric and lipid-based nanoparticles. PMC. [Link]

  • Griset, A. P., et al. (2009). pH-responsive Nanoparticles for Drug Delivery. PMC. [Link]

  • Messerschmidt, S. K., et al. (2014). Reducing protein adsorption with polymer-grafted hyaluronic acid coatings. PubMed. [Link]

  • Mingotaud, A. F., et al. (2023). Grafting of proteins onto polymeric surfaces: A synthesis and characterization challenge. PubMed. [Link]

  • Savic, R., et al. (2006). Polymer Micelles with Cross-Linked Polyanion Core for Delivery of a Cationic Drug Doxorubicin. PMC. [Link]

  • Tenchov, R., et al. (2023). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. PMC. [Link]

  • Thambi, T., et al. (2017). Doxorubicin-loaded micelles of amphiphilic diblock copolymer with pendant dendron improve antitumor efficacy: In vitro and in vivo studies. PubMed. [Link]

  • Yoo, H. S., & Park, T. G. (2004). Micellar carriers based on block copolymers of poly(epsilon-caprolactone) and poly(ethylene glycol) for doxorubicin delivery. PubMed. [Link]

  • Zhang, L., et al. (2010). Synthesis of amphiphilic block copolymers bearing stable nitroxyl radicals. UT Southwestern Research Labs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.